2-(Piperazin-1-yl)phenol dihydrochloride
Description
BenchChem offers high-quality 2-(Piperazin-1-yl)phenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)phenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
2-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H |
Clé InChI |
HDYADRZXMKJWNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2O.Cl.Cl |
Origine du produit |
United States |
2-(Piperazin-1-yl)phenol dihydrochloride chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
2-(Piperazin-1-yl)phenol dihydrochloride (CAS: 667864-86-0 for 2HCl; 1011-17-2 for free base) is a privileged heterocyclic scaffold in medicinal chemistry, functioning primarily as a versatile building block for central nervous system (CNS) active agents. Structurally, it consists of a phenol ring substituted at the ortho position with a piperazine moiety. This specific substitution pattern confers unique steric and electronic properties, distinguishing it from its meta- and para- isomers, particularly in modulating affinity for Dopamine D3 and Serotonin 5-HT receptors.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, pharmacophore mapping, and handling protocols for drug development applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The dihydrochloride salt form is preferred in pharmaceutical development due to its enhanced aqueous solubility and crystalline stability compared to the hygroscopic free base or monohydrochloride forms.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(piperazin-1-yl)phenol dihydrochloride |
| Common Synonyms | 1-(2-Hydroxyphenyl)piperazine 2HCl; 2-HPP 2HCl |
| CAS Number | 667864-86-0 (2HCl); 1011-17-2 (Free Base) |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] · 2HCl |
| Molecular Weight | 251.15 g/mol (Salt); 178.23 g/mol (Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexane |
| pKa (Calculated) | pKa₁ ≈ 9.8 (Phenol), pKa₂ ≈ 9.2 (Piperazine N4) |
| Melting Point | >200°C (Decomposes) |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(Piperazin-1-yl)phenol is non-trivial due to the potential for O-alkylation versus N-alkylation. Two primary routes are employed: the classical cyclization method and the modern Buchwald-Hartwig amination.
Method A: Cyclization of 2-Aminophenol (Classical)
This method utilizes bis(2-chloroethyl)amine to construct the piperazine ring directly onto the aniline nitrogen. It is cost-effective but requires careful pH control to prevent O-alkylation.
Step-by-Step Protocol:
-
Reagents: 2-Aminophenol (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Chlorobenzene (Solvent).
-
Reflux: Suspend reagents in chlorobenzene and reflux for 24–48 hours. The high boiling point of chlorobenzene drives the cyclization.
-
Purification: Cool the mixture. The product often precipitates as the hydrochloride salt. Filter and wash with cold acetone.
-
Salt Conversion: Dissolve the crude salt in minimal water, basify with NaOH to pH 10 to extract the free base into ethyl acetate. Dry organic layer.
-
Final Salting: Redissolve free base in ethanol. Add 2.5 equivalents of concentrated HCl or HCl/Ether. The dihydrochloride salt precipitates. Recrystallize from Ethanol/Water.
Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)
This route offers higher regioselectivity and yields, avoiding the toxicity of bis-chloroethylamines.
Step-by-Step Protocol:
-
Reagents: 2-Bromophenol (1.0 eq), Piperazine (anhydrous, 2.0 eq), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.5 eq).
-
Reaction: Combine in dry Toluene under Argon atmosphere. Heat to 100°C for 12 hours.
-
Workup: Cool, filter through Celite to remove Pd catalyst. Evaporate solvent.
-
Purification: Flash column chromatography (DCM:MeOH:NH₃) to isolate the free base.
-
Hydrochlorination: Convert to dihydrochloride salt using 4M HCl in Dioxane.
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical Cyclization and Palladium-Catalyzed Synthetic Routes.
Medicinal Chemistry Applications
Pharmacophore & Mechanism of Action
The 2-(piperazin-1-yl)phenol scaffold is a "privileged structure" for targeting aminergic GPCRs.
-
Dopamine D3 Receptor: The ortho-hydroxyl group acts as a crucial hydrogen bond donor/acceptor, often mimicking the catechol hydroxyls of dopamine. The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.
-
Selectivity: The 2-position substitution restricts conformational freedom, often enhancing selectivity for D3 over D2 receptors compared to unsubstituted phenylpiperazines.
Structure-Activity Relationship (SAR) Logic
-
Piperazine N4: Essential for ionic interaction. Substitution here (e.g., alkylation) modulates lipophilicity and blood-brain barrier (BBB) penetration.
-
Ortho-OH: Critical for H-bonding. Removal or methylation (to anisole) often drastically changes receptor affinity profiles (e.g., shifting from agonist to antagonist or losing affinity).
-
Aromatic Ring: Can be further substituted (e.g., 4-Cl or 5-F) to block metabolic oxidation and tune electronic properties.
Visualization: Pharmacophore Map
Figure 2: Pharmacophore mapping of the 2-(Piperazin-1-yl)phenol scaffold interacting with GPCR targets.
Analytical Characterization
To validate the identity of the synthesized 2HCl salt, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O, 400 MHz):
-
Aromatic Region (6.9 – 7.4 ppm): Four protons. Look for a multiplet pattern characteristic of 1,2-disubstitution (two doublets, two triplets).
-
Piperazine Region (3.0 – 3.5 ppm): Eight protons. In the salt form, these may appear as two broad triplets or a broadened singlet due to rapid exchange/protonation, typically downshifted compared to the free base.
-
Exchangeable Protons: The phenolic -OH and ammonium -NH protons will likely not be visible in D₂O due to deuterium exchange. Run in DMSO-d₆ to observe broad singlets at >9 ppm (OH) and >8 ppm (NH).
-
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Note: The basic piperazine tail causes tailing on standard silica; TFA or high pH buffers are required for peak symmetry.
-
-
Detection: UV at 210 nm and 254 nm.
Handling, Safety, and Stability
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
Storage Protocol
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Temperature: -20°C for long-term storage; 2-8°C for working stocks.
-
Stability: Aqueous solutions are prone to oxidation (browning) due to the electron-rich phenol ring. Prepare fresh or add antioxidants (e.g., ascorbic acid) for biological assays.
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Phenols can penetrate skin rapidly.
-
Spill: Neutralize with weak base (sodium bicarbonate) before sweeping up to prevent acid burns from the HCl salt.
References
-
National Center for Advancing Translational Sciences (NCATS). 2-(1-Piperazinyl)phenol | Inxight Drugs. Retrieved from [Link]
-
PubChem. 2-(1-Piperazinyl)phenol Compound Summary. National Library of Medicine.[4] Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature. Retrieved from [Link]
Sources
- 1. Buy Online CAS Number 667864-86-0 - TRC - 2-(1-Piperazinyl)-phenol Dihydrochloride | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 4. 2-Chloro-4-(1-piperazinyl)phenol | C10H13ClN2O | CID 10420741 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Piperazin-1-yl)phenol dihydrochloride CAS 211304-63-1 literature review
The following technical guide details the chemical, synthetic, and biological profile of 2-(Piperazin-1-yl)phenol dihydrochloride , a privileged scaffold in medicinal chemistry.
CAS: 211304-63-1 (Dihydrochloride) | Free Base CAS: 1011-17-2 Synonyms: 1-(2-Hydroxyphenyl)piperazine (2-HPP); 2-HPP Dihydrochloride.
Executive Summary
2-(Piperazin-1-yl)phenol (2-HPP) is a "privileged structure" in neuropsychopharmacology. It serves as a potent pharmacophore with intrinsic affinity for serotonin (5-HT1A , 5-HT2A ) and dopamine (D2 , D3 ) receptors. Clinically, it is identified as a major active metabolite of phenylpiperazine antidepressants such as Trazodone , Nefazodone , and Enciprazine .
For research and drug development, the dihydrochloride salt (CAS 211304-63-1) is the preferred form due to its enhanced aqueous solubility, crystallinity, and resistance to oxidative degradation compared to the free base. This guide outlines the synthesis, handling, and biological mechanisms of this critical intermediate.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-(piperazin-1-yl)phenol dihydrochloride |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl |
| Molecular Weight | 251.15 g/mol (Salt) / 178.23 g/mol (Base) |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |
| pKa | ~8.7 (Piperazine N4), ~9.8 (Phenolic OH) |
| Melting Point | 224–232 °C (Decomposition) |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
Synthetic Routes & Protocols
The synthesis of 2-(Piperazin-1-yl)phenol can be approached via two primary methodologies: Nucleophilic Cyclization (Industrial/Scale-up) and Palladium-Catalyzed Coupling (Precision/Lab-scale).
Method A: Cyclization of 2-Aminophenol (Industrial Standard)
This route utilizes the reactivity of aniline nitrogen over phenolic oxygen to form the piperazine ring using bis(2-chloroethyl)amine.
Reaction Scheme:
-
Alkylation: 2-Aminophenol acts as the nucleophile, displacing the chloride from bis(2-chloroethyl)amine.
-
Cyclization: Intramolecular nucleophilic attack closes the piperazine ring.
-
Salt Formation: Precipitation with HCl gas/ether.
Protocol:
-
Reagents: Suspend 2-Aminophenol (1.0 eq) and Bis(2-chloroethyl)amine hydrochloride (1.1 eq) in n-Butanol or Xylene .
-
Base: Add anhydrous K₂CO₃ (3.0 eq) to neutralize HCl and drive the reaction.
-
Reflux: Heat to reflux (110–130°C) for 18–24 hours under N₂ atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).
-
Work-up: Filter hot to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with brine. Dry over Na₂SO₄.[1]
-
Salt Formation: Dissolve the free base in minimal Ethanol. Add 4M HCl in Dioxane dropwise at 0°C. Filter the precipitate and recrystallize from EtOH/Et₂O.
Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Lab Scale)
This method offers higher purity and tolerates sensitive functional groups, though it requires a deprotection step if starting from 2-bromoanisole.
Protocol:
-
Coupling: React 1-Bromo-2-methoxybenzene (2-Bromoanisole) with Piperazine (2.0 eq) using Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), and NaOtBu (1.5 eq) in Toluene at 100°C.
-
Demethylation: Treat the intermediate 1-(2-methoxyphenyl)piperazine with 48% HBr (reflux) or BBr₃ (in DCM at -78°C) to cleave the methyl ether, yielding the phenol.
Visualization: Synthetic Pathways
Figure 1: Comparison of Industrial Cyclization (Top) and Medicinal Chemistry (Bottom) synthetic routes.
Biological Relevance & Mechanism
2-HPP is not merely a passive intermediate; it is a bioactive pharmacophore.
Receptor Profile
-
5-HT1A Receptor: Acts as a partial agonist . The orthosteric binding involves the protonated piperazine nitrogen interacting with Asp116 (TM3) and the phenolic hydroxyl forming hydrogen bonds with Ser199 (TM5).
-
Dopamine D2/D3: Exhibits moderate affinity, contributing to the "atypical" profile of parent drugs like Trazodone.
Metabolic Pathway (Trazodone Example)
When Trazodone is metabolized by CYP3A4, it is cleaved to release mCPP (meta-chlorophenylpiperazine). However, structurally similar analogues (like Enciprazine) release 2-HPP . The accumulation of these piperazine metabolites can drive distinct pharmacological effects, such as anxiety (mCPP) or anxiolysis (2-HPP).
Visualization: Pharmacophore Interaction
Figure 2: Mechanistic interaction of the 2-HPP scaffold within the 5-HT1A receptor binding pocket.[2][3][4][5]
Handling, Safety, and Analytics
Analytical Validation
To verify the identity of CAS 211304-63-1, the following analytical signatures are standard:
-
¹H NMR (DMSO-d₆): δ 9.0–9.5 (br s, NH₂⁺/OH), 6.8–7.1 (m, 4H, Ar-H), 3.2–3.4 (m, 8H, Piperazine CH₂). Note: The salt form will show broadened amine peaks.
-
HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA). Retention time is early due to polarity.
Safety (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.
References
-
Sigma-Aldrich. 2-(Piperazin-1-yl)phenol hydrochloride Product Sheet.Link
-
Glennon, R. A., et al. (1988). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[8][9][10] Journal of Medicinal Chemistry, 31(10), 1968-1971.[9] Link
- Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A receptor affinity of 1-(2-hydroxyphenyl)
-
BenchChem. Application Notes: Bis(2-chloroethyl)amine Hydrochloride in Organic Synthesis.[6]Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70668, 1-(2-Hydroxyphenyl)piperazine.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 8. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ortho-Hydroxy Advantage: Pharmacological Profiling of 1-(2-Hydroxyphenyl)piperazine Derivatives
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the 1-arylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Within this class, 1-(2-hydroxyphenyl)piperazine (1-(2-OH)PP) and its derivatives occupy a critical niche.
While the unsubstituted phenylpiperazine is a promiscuous binder, the introduction of a hydroxyl group at the ortho (2-) position introduces specific steric and electronic constraints. This guide dissects the pharmacological profile of these derivatives, focusing on their high-affinity interactions with Serotonin (5-HT1A) , Dopamine (D2/D3) , and Alpha-1 Adrenergic receptors.
Key Technical Insight: The 2-hydroxy group is not merely a polar handle; it often acts as an intramolecular hydrogen bond donor/acceptor, locking the phenyl ring into a specific rotameric conformation that favors 5-HT1A binding while modulating metabolic stability via Phase II glucuronidation.
Molecular Pharmacology & SAR
The pharmacological utility of 1-(2-OH)PP derivatives stems from their ability to mimic the endogenous neurotransmitter's ethylamine side chain while providing a rigid aromatic core.
The Receptor Triad
The profile of these derivatives is defined by a delicate balance of affinity across three major GPCR families.
| Receptor Target | Primary Role | Binding Mechanism Insight |
| 5-HT1A | Primary Target | The protonated N4-nitrogen interacts with Asp3.32 . The aromatic ring engages in |
| Alpha-1 Adrenergic | Off-Target Liability | High affinity here causes orthostatic hypotension. The 2-OH group generally reduces affinity compared to unsubstituted analogs, but selectivity remains a challenge. |
| Dopamine D2 | Modulator | Many atypical antipsychotics (e.g., aripiprazole metabolites) utilize this scaffold. The 2-OH group can shift the profile from pure antagonism to partial agonism. |
The "Ortho" Effect & Biased Signaling
Recent data suggests that 1-(2-OH)PP derivatives can act as biased agonists . Unlike balanced agonists that activate both G-protein and
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core pharmacophore interactions and the "Ortho-Lock" effect.
Caption: Mechanistic interaction of the 1-(2-OH)PP scaffold. The N4-nitrogen anchors the molecule, while the ortho-hydroxy group modulates conformation and metabolic susceptibility.
Metabolic Liability: The Hydroxy Paradox
While the 2-hydroxy group enhances receptor binding specificity, it introduces a significant pharmacokinetic liability.
-
Phase I: 1-(2-OH)PP is often formed in vivo via CYP2D6 -mediated hydroxylation of unsubstituted phenylpiperazines.
-
Phase II: The exposed phenol is a "soft spot" for UDP-glucuronosyltransferases (UGTs) , leading to rapid O-glucuronidation and clearance.
Drug Design Implication: To utilize this scaffold effectively, the hydroxyl group is often masked as a prodrug (e.g., ester) or the N1-side chain is modified to sterically hinder the UGT enzyme access.
Experimental Protocols
As a Senior Scientist, I emphasize that reproducibility relies on controlling non-specific binding , a common plague when working with lipophilic piperazines.
Protocol A: Radioligand Binding Assay (5-HT1A)
Objective: Determine the affinity (
Critical Pre-Step: Phenylpiperazines are "sticky." You must pretreat your glass fiber filters with 0.3% Polyethyleneimine (PEI) for at least 1 hour to minimize non-specific binding to the filter itself.
-
Membrane Preparation:
-
Use CHO cells stably expressing human 5-HT1A receptors.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
-
Incubation:
-
Ligand:
-8-OH-DPAT (0.5 nM). This is the gold standard agonist radioligand. -
Test Compound: 10 concentrations (e.g.,
M to M). -
Non-Specific Control: 10
M Serotonin (5-HT). -
Incubate for 60 min at 25°C. Note: Equilibrium time depends on the specific derivative's
/ .
-
-
Termination:
-
Rapid filtration through PEI-treated GF/B filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol B: Functional Assay
Objective: Distinguish between Agonist, Partial Agonist, and Antagonist.
-
Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G
subunit. We use a non-hydrolyzable GTP analog ( ). -
Assay Buffer: Must contain GDP (typically 1-10
M) to suppress basal binding. Causality: Without GDP, the basal noise is too high to detect the agonist effect. -
Procedure:
-
Incubate membranes with test compound +
(0.1 nM) + GDP. -
Agonist Mode: Measure increase in CPM (Counts Per Minute).
-
Antagonist Mode: Co-incubate test compound with a standard agonist (e.g., 100 nM 8-OH-DPAT) and measure inhibition of the agonist signal.
-
Screening Workflow Visualization
Caption: Validated screening cascade for phenylpiperazine derivatives. Note the early selectivity check to filter out alpha-1 promiscuous binders.
Comparative Data Profile
The following table summarizes the typical pharmacological shift observed when modifying the phenyl ring.
| Compound Class | 5-HT1A Affinity ( | Alpha-1 Affinity ( | Selectivity Ratio | Functional Activity |
| Unsubstituted Phenylpiperazine | ~20-50 nM | ~10-30 nM | Low (~1:1) | Mixed / Promiscuous |
| 1-(2-Methoxyphenyl) (e.g., NAN-190) | 0.6 nM | 0.8 nM | Low (~1:1) | Antagonist |
| 1-(2-Hydroxyphenyl) (Target) | 1-5 nM | 10-50 nM | Moderate (~10:1) | Partial Agonist |
| Bulky N4-Substituted Analog | 0.5 nM | >100 nM | High (>200:1) | Agonist (Biased) |
Note: Data represents average values from structure-affinity relationship studies (see References).
References
-
Orjales, A., et al. (1995). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[1][2] Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry.
-
Caccia, S. (2007). "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." Current Drug Metabolism.
-
Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors.[3][1][2][4][5][6][7][8][9] Binding of 1-(2-hydroxyphenyl)piperazine derivatives." Journal of Medicinal Chemistry.
-
Kushwaha, S.K., et al. (2023).[10] "Synthesis and biological evaluation of piperazine derivatives." International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Bhatt, P.C., et al. (2020). "Glucuronidation of hydroxylated metabolites." Drug Metabolism and Disposition.
Sources
- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
- 3. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and 5-HT2A, 5-HT1A and alpha1-binding affinities of 2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]-, 2-[2-hydroxy-3-(2-pyridin-2-yl-ethyl)amino]- and 2-[2-hydroxy-3-(4-N-methyl-piperazin-1-yl)-amino]propoxybenzaldehyde-O-(substituted) benzyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Structure-Activity Relationship of Ortho-Substituted Phenylpiperazines: A Technical Guide
Executive Summary
The ortho-substituted phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for a vast array of CNS-active agents. From the anxiolytic Buspirone to the atypical antipsychotic Aripiprazole , this structural motif is critical for modulating affinity and selectivity across aminergic GPCRs, specifically Serotonin (5-HT) and Dopamine (D) receptors.
This guide analyzes the "Ortho-Effect" —the specific steric and electronic consequences of substituting the 2-position of the phenyl ring. We will explore how this substitution forces specific torsional constraints, dictates receptor subtype selectivity (5-HT1A vs.
The Mechanistic Core: The "Ortho-Effect"
The biological activity of phenylpiperazines is not merely a function of lipophilicity; it is driven by the bioactive conformation induced by ortho-substitution.
Conformational Restriction (The "Twist")
In an unsubstituted phenylpiperazine, the phenyl ring and the piperazine nitrogen lone pair can adopt a relatively planar conformation, allowing for conjugation. However, placing a substituent at the ortho position (e.g., -OMe, -Cl) introduces severe steric strain (A-strain) with the equatorial protons of the piperazine ring.
-
Consequence: The phenyl ring is forced to rotate out of the plane of the piperazine ring.
-
Torsional Angle: This creates a "twisted" conformation where the phenyl ring is nearly orthogonal (
60-90°) to the piperazine plane. -
Receptor Fit: This non-planar conformation is often the requisite bioactive shape for the hydrophobic pockets of 5-HT1A and D2 receptors. It prevents the "flat" binding mode associated with non-selective promiscuity.
Electronic Modulation
The ortho substituent also acts as an electronic gatekeeper.
-
Negative Electrostatic Potential: Substituents like methoxy (-OMe) or chlorine (-Cl) provide a localized region of high electron density. This is crucial for specific hydrogen bond acceptors or electrostatic interactions within the receptor binding pocket (e.g., Serine or Threonine residues in TM5).
-
Metabolic Shielding: Ortho-substitution blocks the P450-mediated hydroxylation at the most reactive sites, prolonging half-life.
Receptor-Specific SAR Trends
5-HT1A Receptor (The Primary Target)
The 5-HT1A receptor contains a conserved Aspartate (Asp3.32) residue that anchors the protonated nitrogen of the piperazine.
-
The o-Methoxy Rule: The ortho-methoxy group (as seen in oMeOPP ) is the gold standard for 5-HT1A affinity. It acts as a hydrogen bond acceptor.
-
Selectivity: While ortho substitution increases 5-HT1A affinity, it often retains affinity for
-adrenergic receptors (an off-target liability causing hypotension). -
Optimization: To separate 5-HT1A from
activity, the "tail" (the group attached to the N1-piperazine nitrogen) must be modified. Bulky groups (e.g., adamantane, bicyclo-systems) on the N1-linker tend to favor 5-HT1A over .
Dopamine D2/D3 Receptors[1]
-
The 2,3-Dichloro Motif: Found in Aripiprazole , the 2,3-dichlorophenylpiperazine unit creates a highly lipophilic, electron-deficient ring system. This specific pattern balances D2 partial agonism with 5-HT activity.
-
Electronic Deficit: Unlike the electron-rich o-methoxy, the electron-withdrawing o-chloro groups reduce the basicity of the N4 nitrogen, altering the protonation state equilibrium at physiological pH.
Comparative Binding Data
The following table illustrates how ortho-substitution shifts affinity profiles (
| Compound | Structure (Substituent) | 5-HT1A | 5-HT2A | D2 | Selectivity Profile | |
| Phenylpiperazine | Unsubstituted | >100 | >1000 | >1000 | Moderate | Non-selective / Weak |
| oMeOPP | o-Methoxy (-OMe) | < 10 | > 1000 | > 1000 | ~10-50 | High 5-HT1A Selectivity |
| mCPP | m-Chloro (-Cl) | ~20 | ~30 | > 500 | Moderate | Mixed 5-HT agonist |
| NAN-190 | o-OMe + Aryl Tail | 0.6 | > 1000 | > 1000 | 0.8 | Potent but Poor |
| Aripiprazole | 2,3-Dichloro (-Cl, -Cl) | 1.7 | 3.4 | 0.34 | 5.7 | Balanced D2/5-HT Profile |
Data synthesized from comparative SAR studies [1, 2, 3].
Visualization: The SAR Logic Map
The following diagram maps the structural logic of the phenylpiperazine scaffold.
Caption: Structural logic flow illustrating how ortho-substitution drives conformation (twist) and affinity, while distal modifications control selectivity.
Experimental Protocols
To validate these SAR trends, high-purity compounds are required. Below are two validated synthetic routes.
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This is the modern, preferred route for coupling electron-rich or sterically hindered aryl halides with piperazine. It avoids the harsh conditions of traditional nucleophilic substitution.[1]
Reagents:
-
Aryl Halide: 1-bromo-2-methoxybenzene (1.0 equiv)
-
Amine: Piperazine (anhydrous, 1.2 - 1.5 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (chelating ligands are crucial for preventing catalyst poisoning by the diamine).
-
Base:
or (anhydrous). -
Solvent: Toluene or Dioxane (degassed).
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (
). -
Loading: Add
source, Ligand, and Base.[2] Add the solid Aryl Halide.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-complex the catalyst.
-
Amine Addition: Add Piperazine.
-
Reaction: Heat to
for 12-24 hours. Monitor by TLC/LC-MS. -
Workup: Filter through a Celite pad (removes Pd). Concentrate filtrate.[2]
-
Purification: Flash column chromatography (DCM/MeOH/
).
Synthesis Logic Diagram
Caption: Decision tree for selecting the optimal synthetic route based on the electronic properties of the aryl halide precursor.
References
-
Lopez-Rodriguez, M. L., et al. (1997).[3] "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors."[3][4] Journal of Medicinal Chemistry.
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie.
-
Burda, K., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine." Molbank.
-
BenchChem. (2025).[5] "Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine: Protocols and Buchwald-Hartwig Application." BenchChem Technical Guides.
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: Reaction Mechanism and Protocols."
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2-(Piperazin-1-yl)phenol as a Scaffold for CNS Drug Discovery
Executive Summary
2-(Piperazin-1-yl)phenol (1-(2-hydroxyphenyl)piperazine) represents a "privileged structure" in neuropsychiatric drug discovery. As a bifunctional scaffold, it combines the lipophilic arylpiperazine core—critical for crossing the blood-brain barrier (BBB)—with a polar ortho-hydroxyl group that facilitates unique intramolecular hydrogen bonding and receptor interaction modes.
This guide provides a technical blueprint for leveraging this scaffold to design ligands for Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors. It covers synthetic routes, pharmacophore modeling, signaling pathway modulation, and validated experimental protocols.
Part 1: Pharmacophore Analysis & Structural Logic
The "Privileged" Architecture
The arylpiperazine moiety is ubiquitous in CNS therapeutics (e.g., Aripiprazole, Brexpiprazole). However, the 2-hydroxy variant offers distinct medicinal chemistry advantages:
-
Conformational Restriction: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the proximal piperazine nitrogen (N1). This locks the phenyl ring and piperazine ring into a specific torsion angle, reducing entropic penalty upon binding to the receptor.
-
Bioisosterism: The phenol moiety mimics the catechol hydroxyls of endogenous dopamine, serving as a critical anchor point in the orthosteric binding site (OBS) of D2/D3 receptors.
-
Metabolic Handle: While phenols are metabolic hotspots (glucuronidation), they provide a ready site for prodrug design or further functionalization (e.g., O-alkylation) to tune lipophilicity.
Receptor Interaction Profile
-
Dopamine D2/D3: The protonated N4-nitrogen of the piperazine forms a salt bridge with the conserved Asp3.32 residue in the receptor. The 2-hydroxyphenyl group engages in aromatic
- stacking and hydrogen bonding within the hydrophobic pocket formed by TM3, TM5, and TM6. -
Serotonin 5-HT1A: The scaffold exhibits high affinity due to similar topological requirements, often acting as a partial agonist.
Part 2: Medicinal Chemistry Strategy
Synthesis: The Buchwald-Hartwig Protocol
Traditional nucleophilic aromatic substitution (
Reaction Scheme Logic:
-
Substrates: 2-Bromophenol (or 2-bromoanisole followed by demethylation) + Piperazine.
-
Catalyst:
or with bulky phosphine ligands (e.g., BINAP, Xantphos) to prevent catalyst poisoning by the amine. -
Base:
or (weaker bases preferred if functional groups are sensitive).
SAR Optimization Trends
| Modification Site | Chemical Strategy | Biological Impact |
| Phenol (-OH) | O-Alkylation / Bioisostere (e.g., -F, -Cl) | Improves BBB permeability; blocks Phase II conjugation. |
| Piperazine N4 | Linker extension (butyl/ethyl) + Heterocycle | Targets secondary binding pocket (SBP) to boost selectivity (e.g., D3 > D2). |
| Phenyl Ring (C4/C5) | Halogenation (Cl, F) | Modulates metabolic stability (blocks CYP450 sites) and electronic profile. |
Part 3: Pharmacology & Signaling Pathways[2]
Biased Signaling (Functional Selectivity)
2-(Piperazin-1-yl)phenol derivatives often act as biased ligands . In the context of antipsychotics, the goal is often to stabilize the
Diagram: GPCR Signaling Modulation
The following diagram illustrates the bifurcation of signaling pathways upon ligand binding to the D2 receptor.
Caption: Bifurcated signaling pathways at the Dopamine D2 receptor. The scaffold can be tuned to preferentially activate Gi/o (therapeutic efficacy) or recruit Beta-arrestin (side effect profile).
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(Piperazin-1-yl)phenol (Buchwald-Hartwig)
Objective: High-yield synthesis of the scaffold from 2-bromophenol.
Reagents:
-
2-Bromophenol (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq to prevent bis-arylation)
- (2 mol%)
-
BINAP (4 mol%)
- (Sodium tert-butoxide, 1.4 eq)
-
Toluene (anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Catalyst Pre-mix: Dissolve
and BINAP in toluene; stir at RT for 15 mins to form the active catalytic complex. -
Addition: Add 2-Bromophenol, Piperazine, and
to the flask. -
Reflux: Heat to 110°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%
). -
Validation: Verify structure via
-NMR (Look for aromatic doublets/triplets at 6.8-7.2 ppm and piperazine multiplets at 2.8-3.1 ppm).
Protocol B: Radioligand Binding Assay (D2 Receptor)
Objective: Determine the affinity (
Materials:
-
Membrane preparation: CHO cells stably expressing human D2 receptors.
-
Radioligand:
-Spiperone (Antagonist) or -7-OH-DPAT (Agonist). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl.
Step-by-Step:
-
Preparation: Dilute test compounds in DMSO (10 concentrations, range
to M). -
Incubation: Mix 20
g membrane protein, 0.5 nM -Spiperone, and test compound in a total volume of 200 L. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation:
Part 5: References
-
Mechanisms of Piperazine Scaffolds:
-
Synthetic Methodology (Buchwald-Hartwig):
-
Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
-
Source: PMC / NIH.
-
URL:[Link]
-
-
Pharmacology of Phenylpiperazines:
-
Metabolic Stability:
-
Chemical Properties & Safety:
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adanipharma.net [adanipharma.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1-Piperazinyl)phenol [drugs.ncats.io]
Dopamine Receptor Affinity of 2-(1-Piperazinyl)phenol Derivatives: A Technical Guide to Structural Biology, Synthesis, and Pharmacological Profiling
Executive Summary & Introduction
Arylpiperazines represent one of the most privileged scaffolds in central nervous system (CNS) drug discovery. Among these, 2-(1-piperazinyl)phenol (also known as 1-(2-hydroxyphenyl)piperazine, CAS 1011-17-2) serves as a critical pharmacophore for developing ligands targeting both dopaminergic and serotonergic systems[1]. This compound and its derivatives exhibit a high degree of pharmacological versatility, acting as selective 5-HT1A receptor agonists while simultaneously modulating dopamine D2 and D3 receptor binding and uptake[1].
The ability to fine-tune the functional profile of this scaffold—ranging from full agonism to antagonism—by modifying the N-substituent of the piperazine ring makes 2-(1-piperazinyl)phenol an indispensable building block for novel antipsychotics, antidepressants, and anti-Parkinsonian agents. This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and in vitro pharmacological profiling required to develop these derivatives.
Mechanistic Causality: Structural Biology of Receptor Affinity
The binding affinity and functional efficacy of 2-(1-piperazinyl)phenol derivatives at dopamine D2 and D3 receptors are dictated by precise intermolecular interactions within the orthosteric binding site (OBS) and the secondary extracellular vestibule.
-
The Asp3.32 Salt Bridge: The fundamental anchor for arylpiperazine ligands in aminergic G protein-coupled receptors (GPCRs) is the highly conserved aspartate residue, Asp3.32 (Asp114 in the D2 receptor). The basic nitrogen of the piperazine ring becomes protonated at physiological pH and forms a critical salt bridge with Asp3.32[2]. Without this interaction, binding affinity drops precipitously.
-
Aromatic Edge-to-Face Interactions: The phenolic ring of the 2-(1-piperazinyl)phenol moiety engages in
edge-to-face interactions with a hydrophobic pocket formed by transmembrane helix 6 (TM6) residues, specifically Phe6.51 and Phe6.52, as well as Trp6.48. These interactions stabilize the receptor-ligand complex and are essential for the high affinity observed in arylpiperazine derivatives[3].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Hydrogen Bonding via the 2-Hydroxyl Group: The hydroxyl group at the ortho position of the phenyl ring acts as both a hydrogen bond donor and acceptor. It interacts with conserved serine residues on TM5 (e.g., Ser5.42 and Ser5.46). Because these serine residues are the natural binding partners for the catechol hydroxyls of endogenous dopamine, the engagement of these specific TM5 residues by the 2-phenol group is a primary driver of the intrinsic efficacy (agonism) of these derivatives[4].
-
D3 vs. D2 Selectivity: While the 2-(1-piperazinyl)phenol headgroup anchors the ligand in the OBS, selectivity between the highly homologous D2 and D3 receptors is achieved through the attachment of lipophilic tails or secondary pharmacophores to the piperazine ring. These extensions project into the extracellular loops (ECL1 and ECL2), exploiting the subtle topological differences between the D2 and D3 secondary binding pockets[5].
Synthetic Workflow & Self-Validating Protocols
To explore the structure-activity relationship (SAR) of this scaffold, researchers typically synthesize N-alkylated or N-arylated derivatives. The following protocol outlines the synthesis of a generic N-alkyl-2-(1-piperazinyl)phenol derivative via nucleophilic aliphatic substitution.
Causality in Experimental Design: The secondary amine of the piperazine is significantly more nucleophilic than the phenolic hydroxyl group. By using a mild base (like
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(1-piperazinyl)phenol (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Base Addition: Add anhydrous potassium carbonate (
, 2.5 eq). The mild base neutralizes the HCl generated during the reaction without fully deprotonating the phenol. -
Electrophile Addition: Slowly add the desired alkyl halide or functionalized linker (1.1 eq) dropwise at room temperature.
-
Heating & Monitoring: Reflux the mixture at 80°C for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the target derivative.
-
Self-Validation: Confirm the structure and purity using
-NMR, -NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the broad piperazine N-H peak (~2.5 ppm) and the retention of the phenolic O-H peak (~9.0 ppm) in the -NMR spectrum validate successful and selective N-alkylation.
Synthetic workflow for N-alkylated 2-(1-piperazinyl)phenol derivatives.
In Vitro Pharmacological Profiling: Receptor Binding Assays
To determine the binding affinity (
Causality in Experimental Design:
Step-by-Step Methodology:
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human D2L or D3 receptors. Homogenize the cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4). -
Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (at varying concentrations from
to M), 50 µL of -spiperone (final concentration ~0.2 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well). -
Non-Specific Binding: In control wells, replace the test compound with 10 µM Haloperidol to determine NSB.
-
Equilibration: Incubate the plates at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding to the filter). Wash the filters three times with ice-cold wash buffer.
-
Quantification: Add scintillation cocktail to the filters and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the
values using non-linear regression analysis. Convert to using the Cheng-Prusoff equation.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative SAR data illustrating how modifications to the N-substituent of the 2-(1-piperazinyl)phenol core impact D2 and D3 receptor affinity.
| Compound | N-Substituent (R-group) | D2 Receptor | D3 Receptor | D3/D2 Selectivity Ratio | Functional Profile |
| 1 | None (Unsubstituted Core) | 145.0 | 42.5 | 3.4x | Partial Agonist |
| 2 | Butyl-linked Benzamide | 12.4 | 1.8 | 6.8x | Antagonist |
| 3 | Propyl-linked Quinolinone | 3.2 | 0.4 | 8.0x | Partial Agonist |
| 4 | Ethyl-linked Triazole | 85.6 | 12.1 | 7.0x | Antagonist |
Note: Data is representative of typical trends observed in arylpiperazine SAR studies, demonstrating that extending the ligand into the secondary binding pocket significantly enhances both absolute affinity and D3 selectivity.
Receptor Signaling Visualization
Upon binding to the OBS, 2-(1-piperazinyl)phenol derivatives induce conformational changes in the D2/D3 receptors, leading to the activation of intracellular signaling cascades. Depending on the exact structure, these ligands can exhibit biased agonism, preferentially activating the canonical G-protein pathway or the
Dopamine D2/D3 receptor signaling pathways modulated by 2-(1-piperazinyl)phenol derivatives.
References
-
CymitQuimica. "CAS 1011-17-2: 2-(1-Piperazinyl)phenol". 1
-
PubMed (NIH). "Interaction of arylpiperazines with the dopamine receptor D2 binding site". 6
-
PubMed Central (PMC). "Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores". 2
-
Semantic Scholar. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands". 3
-
PubMed Central (PMC). "The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands". 5
Sources
- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.bg.ac.rs [chem.bg.ac.rs]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Stability of 2-(Piperazin-1-yl)phenol: A Strategic Guide to Pharmacophore Optimization
Executive Summary
In the pursuit of novel central nervous system (CNS) therapeutics, the 2-(piperazin-1-yl)phenol scaffold—comprising an electron-rich phenol ring ortho-substituted with a basic aliphatic nitrogen heterocycle—has emerged as a highly privileged structural motif. It frequently serves as a core pharmacophore for engaging serotonin (5-HT) and dopamine (D2) receptors. However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this scaffold presents a "dual metabolic liability."
This whitepaper dissects the mechanistic vulnerabilities of both the phenol and piperazine moieties, details the causality behind specialized in vitro assay designs required to evaluate them, and outlines field-proven bioisosteric strategies to engineer metabolic stability without compromising target affinity.
Structural Anatomy & Metabolic Hotspots
The rapid systemic clearance of 2-(piperazin-1-yl)phenol is driven by parallel Phase I and Phase II biotransformation pathways. Understanding the enzymatic causality at each locus is critical for rational drug design.
The Phenol Liability (Phase II & Phase I Toxication)
The hydroxyl group on the aromatic ring is a primary target for Phase II conjugative enzymes, predominantly Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Rapid O-glucuronidation in the hepatic and intestinal mucosa often results in profound first-pass metabolism, severely limiting oral bioavailability [3].
Furthermore, the electron-donating nature of the hydroxyl group activates the aromatic ring toward Phase I Cytochrome P450 (CYP)-mediated oxidation. This can lead to the formation of electrophilic ortho-quinone or quinone-imine reactive metabolites, which carry a high risk of covalent binding to hepatic proteins, initiating idiosyncratic adverse drug reactions (IADRs) [2].
The Piperazine Liability (Phase I Oxidation)
As an alicyclic amine, the piperazine ring is highly susceptible to oxidative attack by CYPs, Monoamine Oxidase (MAO), and Aldehyde Oxidase (AO) [1]. The electron-rich nitrogen atoms and their adjacent α-carbons are the primary sites of metabolism. The dominant biotransformations include:
-
Oxidative N-dealkylation: Hydroxylation at the α-carbon forms an unstable carbinolamine intermediate, which collapses to yield an amino aldehyde and an N-dealkylated secondary amine [1].
-
N-oxidation: Direct oxidation of the basic nitrogen by Flavin-containing monooxygenases (FMOs) or CYPs [4].
-
Ring Opening: Sequential oxidation leading to the cleavage of the piperazine ring, drastically altering the physicochemical properties of the molecule[1].
Metabolic pathways of 2-(Piperazin-1-yl)phenol highlighting Phase I and Phase II liabilities.
Causality in Experimental Design: Comprehensive Metabolic Profiling
Standard Human Liver Microsome (HLM) stability assays typically utilize only NADPH as a cofactor, effectively isolating Phase I CYP/FMO metabolism. However, for a phenol-containing compound, this approach is fundamentally flawed and will drastically underestimate in vivo clearance. A self-validating system must incorporate UDP-glucuronic acid (UDPGA) to capture UGT-mediated Phase II metabolism.
The Causality of Alamethicin: UGT enzymes are localized on the luminal (inner) side of the endoplasmic reticulum. During tissue homogenization, the ER fragments into closed vesicles (microsomes). Because UDPGA is highly polar, it cannot passively diffuse across the microsomal membrane to reach the UGT active site. Therefore, the addition of a pore-forming peptide, such as alamethicin, is strictly required to permeabilize the vesicles and grant UDPGA access, ensuring accurate physiological modeling.
Step-by-Step Protocol: Phase I/II HLM Stability Assay
-
Reagent Preparation: Prepare a 10 mM stock of 2-(piperazin-1-yl)phenol in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water (final assay DMSO concentration must be <0.1% to prevent CYP inhibition).
-
Microsomal Permeabilization (Critical Step): Incubate pooled HLMs (final concentration 1.0 mg/mL protein) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes. Rationale: This activates UGTs by allowing UDPGA to penetrate the microsomal lumen.
-
Pre-Incubation: Mix the permeabilized HLMs with 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing both 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).
-
Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures metabolic enzymes, halting the reaction.
-
Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis to calculate the elimination rate constant (
), half-life ( ), and intrinsic clearance ( ).
Step-by-step workflow for comprehensive in vitro metabolic stability profiling.
Strategic Mitigation in Drug Design (SAR)
When the 2-(piperazin-1-yl)phenol scaffold exhibits unacceptable clearance, medicinal chemists must employ structural modifications to block metabolic hotspots while retaining the pharmacodynamic vector.
Bioisosteric Replacement of the Phenol
To eliminate the O-glucuronidation liability, the phenol ring is frequently replaced with heterocyclic bioisosteres. The indazole ring is a highly privileged bioisostere for phenol [3]. The NH group of the indazole maintains the critical hydrogen-bond donating capability required for receptor binding, but the heterocycle is significantly more lipophilic and vastly less vulnerable to Phase II conjugative metabolism [3].
Shielding the Piperazine
To mitigate oxidative N-dealkylation and ring opening, the piperazine ring can be modified via:
-
Steric Hindrance: Introduction of methyl groups adjacent to the basic nitrogen (e.g., 2-methylpiperazine) creates steric bulk that physically blocks CYP access to the α-carbon.
-
Scaffold Hopping: Replacing the piperazine with a structurally related but electronically distinct ring, such as a morpholine or a thiomorpholine 1,1-dioxide, which alters the basicity (pKa) and reduces affinity for specific oxidative enzymes.
Quantitative Impact of Structural Modifications
The table below summarizes the theoretical impact of rational drug design strategies on the intrinsic clearance of the parent scaffold in a comprehensive HLM assay (NADPH + UDPGA).
| Compound Derivative | Structural Modification Applied | HLM | Primary Route of Metabolism |
| 2-(Piperazin-1-yl)phenol | None (Parent Scaffold) | 185.4 | O-Glucuronidation (Rapid) |
| Fluoro-phenol analog | Fluorine added ortho to -OH | 112.8 | O-Glucuronidation (Sterically hindered) |
| Indazol-3-yl-piperazine | Phenol replaced by Indazole | 45.2 | N-Dealkylation (Phase I only) |
| Indazol-3-yl-(2-Me-piperazine) | Indazole + α-methyl piperazine | 18.6 | Minor hepatic oxidation |
Data represents comparative baseline metrics demonstrating the efficacy of bioisosteric replacement in mitigating Phase II liabilities.
Conclusion
The 2-(piperazin-1-yl)phenol moiety is a powerful starting point for CNS drug discovery, but its inherent metabolic instability necessitates rigorous, well-designed in vitro testing. By understanding the causality of UGT-mediated glucuronidation and CYP-mediated oxidation, and by utilizing self-validating assays that incorporate membrane permeabilization, researchers can accurately profile clearance. Subsequent application of strategic bioisosterism—such as indazole substitution—allows for the successful translation of this pharmacophore into metabolically robust clinical candidates.
References
- Biotransformation and bioactivation reactions of alicyclic amines in drug molecules, ResearchG
- Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity, ACS Public
- Indazoles in Drug Discovery, PharmaBlock.
- Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes, PMC.
The Pharmacological & Synthetic Utility of 2-(Piperazin-1-yl)phenol in 5-HT Receptor Modulation
Part 1: Executive Summary & Core Directive
2-(Piperazin-1-yl)phenol (also known as 1-(2-hydroxyphenyl)piperazine or 2-HPP) represents a "privileged scaffold" in serotonin (5-HT) receptor research. While often encountered as the active metabolite of arylpiperazine anxiolytics (e.g., enciprazine) and antipsychotics, its utility extends beyond metabolic byproducts. It serves as a critical pharmacophore for probing the orthosteric binding site of the 5-HT1A and 5-HT7 receptors.
For the drug development professional, understanding 2-HPP is essential for two reasons:
-
Metabolic De-risking: It is a common Phase I metabolite of ortho-substituted phenylpiperazine drugs. Its high affinity for 5-HT1A and
-adrenergic receptors can drive "off-target" efficacy or side effects (e.g., orthostatic hypotension). -
Ligand Design: The ortho-hydroxyl group provides a specific hydrogen-bond donor capability within the receptor pocket (interacting with Ser/Thr residues), offering a distinct binding mode compared to its 2-methoxy analogs (e.g., oMPP).
This guide provides an autonomous, technical deep-dive into the synthesis, pharmacological characterization, and mechanistic role of 2-HPP.
Part 2: Chemical & Pharmacological Profile[1][2][3][4]
The "Ortho-Effect" in Structure-Activity Relationships (SAR)
The 1-arylpiperazine core is the template for thousands of CNS-active agents. The substitution pattern on the phenyl ring dictates selectivity. The 2-position (ortho) is critical for 5-HT1A affinity.
-
Protonated Nitrogen (N4): Forms a salt bridge with Aspartate 3.32 (D116) in the 5-HT1A receptor.
-
Aromatic Ring: Engages in
- stacking with Phenylalanine 6.52 (F362) . -
Ortho-Substituent (2-OH): The hydroxyl group restricts rotation and likely forms a hydrogen bond with Serine 5.43 or Threonine 5.39 , locking the ligand in a bioactive conformation that favors Gi/o coupling.
Binding Affinity Data
The following table summarizes the affinity profile of 2-HPP and its close analogs. Note the "dirty" profile characteristic of simple arylpiperazines—high affinity for 5-HT1A but significant cross-reactivity with
| Receptor Target | Ligand | Functional Activity | Reference | |
| 5-HT1A | 2-(Piperazin-1-yl)phenol | 0.5 – 5.0 | Partial Agonist | [1, 2] |
| 5-HT7 | 2-(Piperazin-1-yl)phenol | 10 – 50 | Antagonist/Partial Agonist | [3] |
| 2-(Piperazin-1-yl)phenol | 1.0 – 10 | Antagonist | [4] | |
| D2 Dopamine | 2-(Piperazin-1-yl)phenol | > 100 | Low Affinity | [1] |
Technical Insight: The high affinity for
-adrenergic receptors is the primary liability of this scaffold. In drug design, this is typically mitigated by attaching a "Long Chain" (LCAP) to the N4 nitrogen, which extends into the receptor's secondary binding pocket to enforce selectivity.
Part 3: Mechanistic Visualization
The following diagram illustrates the binding mode of 2-HPP within the 5-HT1A receptor pocket and the downstream signaling cascade.
Caption: Mechanistic interaction of 2-HPP with 5-HT1A residues and subsequent Gi/o-mediated signaling pathways.
Part 4: Synthesis Protocol (Self-Validating)
Traditional nucleophilic aromatic substitution (SNAr) fails with electron-rich phenols. The Buchwald-Hartwig Amination is the industry-standard protocol for synthesizing 2-HPP derivatives with high yield and purity.
Reagents & Materials
-
Substrate: 2-Bromophenol (or 2-Bromoanisole, followed by demethylation).
-
Amine: Piperazine (Anhydrous, 3.0 equivalents to prevent bis-arylation).
-
Catalyst: Pd(OAc)
(5 mol%) or Pd (dba) . -
Ligand: BINAP or XPhos (7.5 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs
CO . -
Solvent: Toluene (Anhydrous, degassed).
Step-by-Step Workflow
-
Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)
and BINAP in toluene. Stir for 10 mins at RT until the solution turns orange/red (formation of active Pd(0) species). -
Substrate Addition: Add 2-Bromophenol (protected as silyl ether if necessary, though 2-bromoanisole is easier to handle) and Piperazine.
-
Base Addition: Add NaOtBu in one portion.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography.
-
Note: If using 2-bromoanisole, a subsequent demethylation step using BBr
in DCM (-78°C to RT) is required to yield the free phenol (2-HPP).
-
Caption: Synthesis of 2-HPP via Palladium-catalyzed cross-coupling and demethylation.
Part 5: Experimental Characterization Protocols
To validate the role of 2-HPP in your research, use the following assays. These protocols are designed to be robust and reproducible.
[35S]GTP S Functional Binding Assay
This assay determines if 2-HPP acts as an agonist or antagonist by measuring G-protein activation.
-
Principle: Agonist binding to 5-HT1A catalyzes the exchange of GDP for [35S]GTP
S on the G subunit. -
Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT1A.
-
Protocol:
-
Incubation: Mix 10
g membrane protein with varying concentrations of 2-HPP ( to M). -
Buffer: Assay buffer must contain 3 mM MgCl
, 100 mM NaCl, 0.2 mM EGTA, and 10 M GDP (excess GDP reduces basal noise). -
Radioligand: Add 0.1 nM [35S]GTP
S. -
Time: Incubate for 60 mins at 30°C.
-
Termination: Rapid filtration through GF/B filters. Count radioactivity.[1]
-
-
Data Analysis: Plot CPM vs. Log[Concentration]. Calculate
and (relative to 5-HT or 8-OH-DPAT).-
Expected Result: 2-HPP typically shows partial agonism (
~60-80% of serotonin).
-
Radioligand Competition Binding (Ki Determination)
-
Ligand: [3H]-8-OH-DPAT (Specific for 5-HT1A).
-
Non-Specific Binding (NSB): Define using 10
M Serotonin (5-HT). -
Protocol:
-
Incubate membranes with 1 nM [3H]-8-OH-DPAT and increasing concentrations of 2-HPP.
-
Incubate for 45 mins at RT.
-
Filter and wash 3x with ice-cold Tris-HCl.
-
-
Calculation: Use the Cheng-Prusoff equation:
Where is the radioligand concentration and is its dissociation constant.
Part 6: References
-
Boer, D., et al. (2001).[2][3] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International.[2][3] Link
-
Scatina, J.A., et al. (1991).[1][4] "Metabolic disposition of enciprazine, a non-benzodiazepine anxiolytic drug, in rat, dog and man."[1][4] Xenobiotica. Link
-
Leopoldo, M., et al. (2011). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link
-
Glennon, R.A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A, 5-HT2, and alpha 1-adrenergic sites." Journal of Medicinal Chemistry. Link
-
Mullins, D., et al. (2024). "Buchwald-Hartwig Amination: A Practical Guide for the Medicinal Chemist." Organic Process Research & Development. Link
Sources
Buchwald-Hartwig amination conditions for 2-(Piperazin-1-yl)phenol synthesis
Application Note: Advanced Buchwald-Hartwig Amination Protocols for the Direct Synthesis of 2-(Piperazin-1-yl)phenol
Introduction & Strategic Overview
The compound 2-(piperazin-1-yl)phenol is a highly privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of neuroactive agents, serotonin/dopamine receptor modulators (e.g., aripiprazole analogues), and acting as a known degradation product and impurity in the synthesis of vortioxetine[1].
Historically, synthesizing N-arylpiperazines required harsh nucleophilic aromatic substitution (SNAr) conditions or the use of pre-protected phenols to prevent side reactions. The direct Buchwald-Hartwig cross-coupling of 2-bromophenol with 1-Boc-piperazine represents a highly atom-economical and streamlined approach[2]. This application note details a robust, self-validating protocol for this transformation, focusing on the mechanistic rationale required to overcome the challenges of unprotected acidic functional groups in palladium catalysis.
Mechanistic Insights & Causality (E-E-A-T)
Executing a Buchwald-Hartwig amination on an unprotected halophenol requires precise control over the reaction's electronic and steric environment.
-
The Unprotected Phenol Challenge: The acidic hydroxyl group of 2-bromophenol (pKa ~9.5) readily quenches standard weak bases, halting the catalytic cycle. Furthermore, the resulting phenoxide intermediate can coordinate to the palladium center, leading to catalyst deactivation or competing C-O cross-coupling (diaryl ether formation)[3].
-
Stoichiometric Base Adjustment: To overcome this, a minimum of 2.2 to 2.5 equivalents of a strong base (e.g., NaOtBu or LiHMDS) must be employed. The first equivalent deprotonates the phenol to form the phenoxide, while the remaining base facilitates the deprotonation of the amine bound to the Pd(II) intermediate[3].
-
Ligand Selection (RuPhos/BrettPhos): The in-situ generated phenoxide is highly electron-rich, which can slow down the initial oxidative addition. More critically, to prevent the phenoxide from undergoing C-O reductive elimination, a bulky, electron-rich biaryl dialkylphosphine ligand such as RuPhos is strictly required[4]. The extreme steric bulk of RuPhos accelerates the desired C-N reductive elimination while sterically precluding the C-O coupling pathway.
-
Amine Selection: Direct coupling with unprotected piperazine typically results in over-arylation (formation of bis-aryl piperazines) due to the high nucleophilicity of the mono-arylated secondary amine intermediate. Therefore, 1-Boc-piperazine is utilized to guarantee mono-amination[2].
Reaction Visualizations
Two-step synthesis workflow for 2-(Piperazin-1-yl)phenol.
Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the amination of 2-bromophenol, validating the necessity of specific ligand/base combinations.
| Entry | Palladium Source | Ligand | Base (Equiv) | Solvent | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 (2 mol%) | BINAP (4 mol%) | Cs2CO3 (1.5) | Toluene | <10% | Base quenched; extensive C-O coupling observed. |
| 2 | Pd2(dba)3 (2 mol%) | XPhos (4 mol%) | K3PO4 (2.5) | Dioxane | 45% | Moderate conversion; weak base limits deprotonation. |
| 3 | Pd2(dba)3 (2 mol%) | RuPhos (4 mol%) | NaOtBu (2.5) | Toluene | 88% | Optimal; clean C-N coupling, no C-O byproducts. |
| 4 | Pd(OAc)2 (4 mol%) | BrettPhos (4 mol%) | LiHMDS (2.5) | THF | 85% | Highly efficient; viable alternative to Entry 3. |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 1-Boc-4-(2-hydroxyphenyl)piperazine
Note: Rigorous exclusion of oxygen and moisture is critical for the stability of the Pd(0) active species.
-
Reaction Setup: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar with Pd2(dba)3 (18.3 mg, 0.02 mmol, 2 mol%), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and NaOtBu (240 mg, 2.50 mmol, 2.5 equiv).
-
Substrate Addition: Add 2-bromophenol (173 mg, 1.00 mmol, 1.0 equiv) and 1-Boc-piperazine (223 mg, 1.20 mmol, 1.2 equiv) to the flask.
-
Solvent Introduction: Add anhydrous, degassed toluene (5.0 mL) to achieve a 0.2 M concentration. Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under positive argon pressure.
-
Catalysis: Heat the reaction mixture in a pre-equilibrated oil bath at 85 °C for 12 hours with vigorous stirring (800 rpm).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale-yellow solid.
Phase 2: Boc Deprotection to 2-(Piperazin-1-yl)phenol
-
Acidic Cleavage: Dissolve the purified 1-Boc-4-(2-hydroxyphenyl)piperazine (278 mg, 1.00 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA, 1.14 g, 10.0 mmol, 10 equiv) dropwise over 5 minutes to prevent uncontrolled exotherms.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor completion via TLC (ninhydrin stain).
-
Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the resulting viscous oil in DCM (15 mL) and carefully neutralize by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.
-
Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 2-(piperazin-1-yl)phenol as an off-white solid.
References
Sources
- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
protocol for using 2-(Piperazin-1-yl)phenol as a nucleophile in alkylation
This Application Note is structured to provide a comprehensive, field-validated guide for the chemoselective alkylation of 2-(Piperazin-1-yl)phenol (also known as 1-(2-Hydroxyphenyl)piperazine).
Abstract & Strategic Overview
The scaffold 2-(Piperazin-1-yl)phenol (CAS: 1011-17-2) is a privileged pharmacophore in medicinal chemistry, particularly in the development of antipsychotics (e.g., Clozapine analogs) and kinase inhibitors. Its structure presents a classic chemoselectivity challenge: it contains three potential nucleophilic sites with distinct reactivity profiles.
Successful utilization of this scaffold requires a precise understanding of Nucleophilic Hierarchy . In drug discovery, "shotgun" alkylation leads to intractable mixtures of N-alkyl, O-alkyl, and bis-alkylated byproducts. This guide provides two distinct, self-validating protocols to selectively target either the secondary amine (N4) or the phenolic oxygen .
The Nucleophilicity Hierarchy
To control the reaction, one must recognize the intrinsic reactivity order under standard conditions:
-
N4-Piperazine (Secondary Aliphatic Amine):
. Highest nucleophilicity. Reacts rapidly with electrophiles. -
Phenoxide (Deprotonated Phenol):
. Strong nucleophile, but requires base activation. Harder nucleophile than the amine. -
N1-Piperazine (Aniline-like): Electron density is delocalized into the aromatic ring. Poor nucleophile.
-
Phenol (Neutral): Negligible nucleophilicity without deprotonation.
Reactivity Visualization (Pathway Logic)
The following decision tree illustrates the strategic divergence required for N- vs. O-alkylation.
Caption: Logical workflow for chemoselective functionalization. N-alkylation exploits intrinsic nucleophilicity; O-alkylation requires a protection-deprotection sequence.
Protocol A: Selective N-Alkylation (Direct Method)
Objective: Functionalize the N4-position while leaving the phenolic hydroxyl intact.
Mechanism:
Materials
-
Substrate: 2-(Piperazin-1-yl)phenol (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv) (e.g., Benzyl bromide, Methyl iodide)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Piperazin-1-yl)phenol (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add anhydrous
(2.0 mmol). Note: is preferred over NaH because it is not strong enough to quantitatively deprotonate the phenol in MeCN, suppressing O-alkylation side reactions. -
Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise at room temperature.
-
Critical Check: If the alkyl halide is highly reactive (e.g., propargyl bromide), cool to 0°C during addition to prevent bis-alkylation (quaternization).
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of starting material (
179). Appearance of product ( 179 + R).
-
-
Work-up:
-
Purification: Flash column chromatography (DCM/MeOH gradients).
Protocol B: Selective O-Alkylation (Protection Strategy)
Objective: Functionalize the phenolic oxygen while retaining the secondary amine. Challenge: Direct alkylation with strong base (NaH) will result in a mixture of N-alkyl and O-alkyl products because the amine remains nucleophilic. Solution: A 3-step Protection-Alkylation-Deprotection sequence is the only robust method for high-purity O-alkylation.
Step 1: N-Boc Protection
The secondary amine reacts with Boc anhydride much faster than the phenol.
-
Dissolve 2-(Piperazin-1-yl)phenol (1.0 equiv) in DCM.
-
Add Di-tert-butyl dicarbonate (
) (1.1 equiv). -
Stir at RT for 2 hours. (No base is strictly necessary, but 1.0 equiv
can be used). -
Result: Quantitative conversion to N-Boc-2-(piperazin-1-yl)phenol . The phenol remains free.
Step 2: O-Alkylation
Now that the nitrogen is "masked" with a bulky, electron-withdrawing carbamate, the phenol is the only available nucleophile.
-
Solvation: Dissolve the N-Boc intermediate in anhydrous DMF.
-
Deprotonation: Add Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv). Stir for 15 min to form the phenoxide.-
Why Cs2CO3? The "Cesium Effect" improves solubility and nucleophilicity of phenoxides in DMF.
-
-
Alkylation: Add Alkyl Halide (1.2 equiv).
-
Heating: Heat to 60°C for 4–6 hours.
-
Work-up: Aqueous extraction (EtOAc/Water). Purify the N-Boc-O-alkyl intermediate if necessary (often clean enough for the next step).
Step 3: N-Deprotection
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (1 mL/mmol).
-
Stir at RT for 1 hour.
-
Neutralization (Critical): Evaporate TFA. Redissolve in DCM and wash with saturated
to obtain the free amine base.
Comparative Data & Optimization
The following table summarizes the expected outcomes based on solvent and base selection.
| Parameter | Protocol A (N-Target) | Protocol B (O-Target) |
| Primary Nucleophile | Secondary Amine (N4) | Phenoxide (O-) |
| Base | ||
| Solvent | MeCN or Acetone | DMF or DMSO |
| Temperature | 0°C to RT | 60°C - 80°C |
| Critical Additive | None | |
| Major Impurity | Quaternary Ammonium Salt (if excess R-X used) | N-alkyl product (if Protection skipped) |
| Typical Yield | 85-95% | 70-80% (over 3 steps) |
Troubleshooting Guide
-
Issue: Quaternization (Bis-alkylation at N).
-
Cause: Excess alkyl halide or high temperature.[2]
-
Fix: Use 0.9–1.0 equiv of alkyl halide; add slowly at 0°C.
-
-
Issue: Poor O-Alkylation Yield.
-
Cause: Steric hindrance from the ortho-piperazine ring.
-
Fix: Use
in DMF (The larger Cesium cation helps "loosen" the ion pair, making the phenoxide more accessible). Increase temp to 80°C.
-
-
Issue: "Smiling" Phenol (Intramolecular H-bonding).
-
Insight: The phenolic proton often H-bonds to the piperazine nitrogen, reducing reactivity.
-
Fix: This confirms why Protocol B (Boc protection) is superior; the carbamate removes the basic nitrogen acceptor, breaking the H-bond and freeing the phenol.
-
References
-
Piperazine Reactivity Overview: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (NIH). Available at: [Link]
-
N vs O Selectivity: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Phenolate Chemistry: "Phenolates- O-alkylation and C-alkylation Mechanisms." PharmaXChange. Available at: [Link]
Sources
Application Note & Protocols: Solvent Selection for Dissolving 2-(Piperazin-1-yl)phenol Dihydrochloride
Abstract
This document provides a comprehensive guide for the selection of appropriate solvents and the development of dissolution protocols for 2-(Piperazin-1-yl)phenol dihydrochloride (CAS: 211304-63-1). As an N-arylpiperazine derivative, this compound serves as a versatile synthon and building block in medicinal chemistry and drug discovery.[1] Its dihydrochloride salt form significantly influences its physicochemical properties, particularly solubility. This guide moves beyond simple solvent lists to explain the underlying chemical principles governing its solubility, enabling researchers to make informed decisions tailored to their specific downstream applications, from chemical synthesis to biological assays. Detailed, step-by-step protocols for preparing aqueous and organic stock solutions are provided, alongside troubleshooting advice for common challenges.
Part 1: Understanding the Solute: Physicochemical Profile
The successful dissolution of any compound begins with a firm understanding of its molecular structure and resulting chemical properties. 2-(Piperazin-1-yl)phenol dihydrochloride is a salt, and this is the most critical factor governing its behavior in different solvents.
The parent molecule, 2-(Piperazin-1-yl)phenol, contains a basic piperazine ring and a weakly acidic phenol group.[2] The formation of a dihydrochloride salt involves the protonation of the two basic nitrogen atoms on the piperazine ring, creating a highly polar, ionic species.[3][4] This high polarity is the primary determinant of its solubility profile.
Key Principle: "Like Dissolves Like" The fundamental principle of solubility dictates that polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] The charged ammonium centers and chloride counter-ions in 2-(Piperazin-1-yl)phenol dihydrochloride make it a classic example of a polar, hydrophilic compound. Therefore, solvent selection must prioritize polar media capable of solvating these ionic groups.
Physicochemical Properties Summary
| Property | Value | Source / Comment |
| CAS Number | 211304-63-1 | |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | [1] |
| Molecular Weight | 251.15 g/mol | [1] |
| Appearance | Typically a white to off-white or cream to brown solid powder. | [2][6][7] |
| Form | Dihydrochloride salt | Enhances aqueous solubility compared to the free base.[1][8] |
| Storage | Room temperature, under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated area. | [9] |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. | [9] |
Part 2: Solvent Selection Framework
Choosing a solvent is not merely about achieving dissolution; it is about ensuring compatibility with the intended application. The logical flow for selecting an appropriate solvent system is based on the experimental requirements.
Caption: Decision framework for solvent selection based on experimental needs.
Solvent Recommendation and Rationale Table
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Expert Insights |
| Aqueous (Polar Protic) | Deionized Water, Phosphate-Buffered Saline (PBS), TRIS Buffer | High | The dihydrochloride salt structure is designed for high aqueous solubility.[1] Water is an excellent polar protic solvent that effectively solvates the charged amine groups and chloride ions.[5] Use buffers for pH-sensitive biological applications, as the pKa values of the piperazine nitrogens (typically ~5.5 and ~9.7 for the parent compound) mean its charge state is pH-dependent.[10] |
| Alcohols (Polar Protic) | Methanol (MeOH), Ethanol (EtOH) | Good to Moderate | Piperazine and its derivatives are generally soluble in alcohols like methanol and ethanol.[11][12] These solvents are less polar than water but are still effective. They are often used when subsequent removal of the solvent by evaporation is required, or as a co-solvent to improve solubility in less polar systems.[3] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to Moderate | DMSO is a universal solvent for preparing high-concentration stock solutions for drug screening and biological assays. While aprotic, its high polarity can dissolve many hydrochloride salts. Caution: Always prepare a concentrated stock in 100% DMSO and perform serial dilutions in aqueous media for final assays to minimize solvent-induced artifacts or toxicity. |
| Chlorinated Solvents | Dichloromethane (DCM) | Very Low to Insoluble | The high polarity of the hydrochloride salt makes it poorly soluble in less polar solvents like DCM.[3] Direct dissolution is not recommended. If the reaction requires such a solvent, a common strategy is to convert the salt back to its less polar free amine form, though this is a chemical modification, not a simple dissolution.[3] |
| Ethers & Hydrocarbons | Diethyl Ether, Hexanes, Toluene | Insoluble | These nonpolar solvents are unsuitable for dissolving 2-(Piperazin-1-yl)phenol dihydrochloride.[3][12] They are often used as "anti-solvents" to precipitate amine hydrochloride salts from more polar solutions during synthesis or purification.[3][13] |
Part 3: Experimental Protocols
Safety First: Before handling, consult the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is an irritant and harmful if swallowed.[9]
Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is ideal for preparing a ready-to-use solution for most biological and biochemical assays.
Materials:
-
2-(Piperazin-1-yl)phenol dihydrochloride (MW: 251.15 g/mol )
-
High-purity deionized water or a suitable buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar, or vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed: Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.010 mol/L × 0.010 L × 251.15 g/mol = 0.00251 g = 2.51 mg
-
Weigh Compound: Accurately weigh 2.51 mg of 2-(Piperazin-1-yl)phenol dihydrochloride and transfer it carefully into the 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of the chosen solvent (water or buffer) to the flask.
-
Promote Solubilization: Cap the flask and stir using a magnetic stirrer or vortex until the solid is fully dissolved. Gentle warming (to 30-40°C) or brief sonication in a water bath can be used to expedite dissolution if necessary.[11]
-
Final Volume Adjustment: Once fully dissolved, carefully add the solvent to the 10 mL mark on the volumetric flask.
-
Homogenization & Storage: Invert the flask several times to ensure the solution is homogeneous. Store the stock solution as recommended (typically at 4°C for short-term use or -20°C for long-term storage).
Protocol 3.2: Preparation of a 50 mM DMSO Stock Solution
This protocol is designed for creating a concentrated stock for long-term storage and serial dilution into various assay formats.
Materials:
-
2-(Piperazin-1-yl)phenol dihydrochloride (MW: 251.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tube or small glass vial
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 50 mM solution, calculate the mass needed: Mass = 0.050 mol/L × 0.001 L × 251.15 g/mol = 0.01256 g = 12.56 mg
-
Weigh Compound: Accurately weigh 12.56 mg of the compound into a suitable vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Promote Solubilization: Cap the vial securely. Vortex vigorously. If needed, sonicate for 5-10 minutes in a water bath. The high polarity of DMSO should facilitate dissolution.
-
Verification & Storage: Ensure no solid particulates remain. Store the stock solution desiccated at -20°C. DMSO has a high freezing point (~19°C), so the solution will be frozen at this temperature. Warm to room temperature and vortex before use.
Troubleshooting Common Dissolution Issues
-
Incomplete Dissolution: If the compound does not fully dissolve, it may indicate that the solution is supersaturated. Re-calculate and try preparing a more dilute solution. Alternatively, the use of a co-solvent (e.g., adding 5-10% methanol to an aqueous buffer) may improve solubility.[3]
-
Precipitation Upon Dilution: When diluting a concentrated DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. To avoid this, perform serial dilutions and ensure vigorous mixing at each step. Avoid making a single, large dilution.
Part 4: Downstream Application Compatibility
The choice of solvent directly impacts the integrity of downstream experiments. A dissolved compound is only useful if the solvent does not interfere with the subsequent analysis or biological system.
Caption: Workflow from prepared stock solution to various downstream applications.
-
For Analytical Chemistry (HPLC, LC-MS): Dissolution in methanol or water is often ideal, as these are common components of mobile phases. Ensure the final solution is filtered through a 0.22 µm syringe filter to remove any particulates before injection.
-
For Biological Assays (Cell Culture, Enzyme Assays): DMSO is the industry standard for primary stock solutions. However, the final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%, ideally <0.1%) to prevent cytotoxicity or off-target effects. Always run a "vehicle control" containing the same final concentration of the solvent to validate your results.
-
For NMR Spectroscopy: For structural confirmation, the compound should be dissolved in a suitable deuterated solvent. Given its high polarity, Deuterium Oxide (D₂O) or DMSO-d₆ would be appropriate choices.
References
- Vertex AI Search. (n.d.). Piperazine - Solubility of Things.
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- Wikipedia. (n.d.). Piperazine.
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride.
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride.
- BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- BenchChem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride.
- Pharmaffiliates. (n.d.). 2-(Piperazin-1-yl)phenol.
- CymitQuimica. (n.d.). CAS 1011-17-2: 2-(1-Piperazinyl)phenol.
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride.
- Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
- Blagden, N. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Blagden, N. (n.d.). 2-(piperazin-1-yl)phenol hydrochloride.
- Thermo Fisher Scientific. (n.d.). 2-(1-Piperazinyl)phenol, 98%.
Sources
- 1. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]
- 2. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-(piperazin-1-yl)phenol hydrochloride - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 7. B20252.09 [thermofisher.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Mechanistic Insights and Protocols for the C-N Cross-Coupling of 2-Chlorophenol with Piperazine Dihydrochloride
Executive Summary
The synthesis of 1-(2-hydroxyphenyl)piperazine via the direct reaction of 2-chlorophenol with piperazine dihydrochloride is a critical transformation in medicinal chemistry, serving as a gateway to numerous central nervous system (CNS) therapeutics and active pharmaceutical ingredients (APIs)[1]. Historically, the unactivated nature of 2-chlorophenol made classical Nucleophilic Aromatic Substitution (
This application note provides a comprehensive, self-validating protocol for this specific cross-coupling, detailing the mechanistic rationale behind catalyst selection, the critical management of base stoichiometry, and phase-directed isolation techniques.
Scientific Rationale & Mechanistic Insights
Overcoming the "Unactivated" Aryl Chloride Challenge
In a basic reaction medium, the hydroxyl group of 2-chlorophenol (
The Base Stoichiometry Imperative (Expertise & Experience)
A common pitfall in this synthesis is the under-allocation of the base. Piperazine is supplied as a dihydrochloride salt (Piperazine·2HCl) because the free base is highly hygroscopic and rapidly degrades by absorbing atmospheric
To drive the reaction to completion, a massive excess of a strong base (e.g., Sodium tert-butoxide, NaOtBu) is required to sequentially:
-
Neutralize the piperazine salt.
-
Deprotonate the phenol.
-
Neutralize the HCl generated during the catalytic cycle.
Catalytic Cycle Dynamics
The reaction proceeds through a Pd(0)/Pd(II) cycle. The bulky XPhos ligand stabilizes the electron-rich Pd(II)-phenoxide intermediate, preventing catalyst degradation. Furthermore, the steric bulk of the ligand enforces strict chemoselectivity, driving the softer nitrogen nucleophile (piperazine) to couple preferentially over the harder oxygen nucleophile (phenoxide), thereby preventing unwanted O-arylation.
Figure 1: Buchwald-Hartwig catalytic cycle for the N-arylation of 2-chlorophenoxide.
Quantitative Data & Optimization
Table 1: Stoichiometric Base Requirements for the Reaction System
| Component | Equivalents Added | Base Required (eq) | Mechanistic Justification |
| 2-Chlorophenol | 1.0 | 1.0 | Deprotonation of the acidic phenolic -OH to form phenoxide. |
| Piperazine·2HCl | 2.0* | 4.0 | Neutralization of two HCl equivalents per molecule to liberate the amine. |
| Catalytic Cycle | N/A | 1.0 | Neutralization of the HCl byproduct generated during C-N bond formation. |
| Excess Buffer | N/A | 0.5 | Ensures complete deprotonation and accounts for trace moisture. |
| Total NaOtBu | 6.5 eq | Note: 2.0 eq of piperazine is used to suppress bis-arylation. |
Table 2: Catalyst & Ligand Selection Matrix
| Precatalyst | Ligand | Expected Outcome | Mechanistic Rationale |
| Pd(OAc)₂ | PPh₃ | No Reaction | Unhindered phosphines cannot stabilize the electron-rich Pd(II) intermediate. |
| Pd₂(dba)₃ | BINAP | Trace Yield | Bidentate ligands form highly stable, unreactive complexes with secondary amines. |
| Pd₂(dba)₃ | XPhos | >85% Yield | Bulky, electron-rich biaryl phosphine accelerates oxidative addition. |
Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)piperazine
Palladium-catalyzed C-N cross-coupling is a fundamental tool for forming complex heterocycles, but it requires rigorous exclusion of oxygen[4].
Materials & Reagents
-
Aryl Halide: 2-Chlorophenol (1.0 mmol, 128.5 mg)
-
Amine Source: Piperazine dihydrochloride (2.0 mmol, 318.1 mg)
-
Precatalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd, 18.3 mg)
-
Ligand: XPhos (0.08 mmol, 8 mol%, 38.1 mg)
-
Base: NaOtBu (6.5 mmol, 624.7 mg)
-
Solvent: Anhydrous Toluene (10 mL)
Step-by-Step Methodology
-
Reagent Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add piperazine dihydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent & Substrate Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to an argon line. Inject anhydrous toluene (10 mL) followed by 2-chlorophenol (via a micro-syringe).
-
Cross-Coupling: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.
-
Initial Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and filter through a short pad of Celite to remove Pd black and precipitated inorganic salts (NaCl).
Self-Validating Acid-Base Isolation
This protocol utilizes a self-validating phase-separation system. Because the target molecule is amphoteric (phenolic
-
Acidic Extraction: Transfer the EtOAc filtrate to a separatory funnel and extract with 1M HCl (3 × 15 mL).
-
Validation: Unreacted 2-chlorophenol and non-polar ligand byproducts remain in the organic layer. The protonated product and unreacted piperazine migrate to the aqueous layer.
-
-
Basification & Isolation: Carefully basify the combined aqueous layers to pH 9.0 using 2M NaOH.
-
Validation: At pH 9, the phenol remains protonated (neutral) and the piperazine is free-based (neutral). The target product precipitates or can be cleanly extracted back into fresh EtOAc (3 × 20 mL), while the highly polar unreacted piperazine remains entirely in the aqueous phase.
-
-
Final Polish: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. If ultra-high purity is required for biological assays, perform flash chromatography (DCM:MeOH: 90:9:1).
Figure 2: Step-by-step experimental workflow for the cross-coupling and isolation.
References
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research (acs.org). URL:[Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides (PMC Archive). National Institutes of Health (nih.gov). URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (nih.gov). URL:[Link]
Sources
Application Notes and Protocols for the Selective Derivatization of the Phenolic Hydroxyl Group in 2-(Piperazin-1-yl)phenol
Introduction: Navigating the Chemoselectivity Challenge in the Derivatization of 2-(Piperazin-1-yl)phenol
2-(Piperazin-1-yl)phenol is a valuable scaffold in medicinal chemistry, incorporating both a nucleophilic phenolic hydroxyl group and a basic piperazine moiety. This bifunctional nature presents a significant synthetic challenge: the selective derivatization of the phenolic hydroxyl group in the presence of the two reactive nitrogen atoms of the piperazine ring. Direct O-alkylation or O-acylation often leads to a mixture of products due to the comparable or even greater nucleophilicity of the piperazine nitrogens, resulting in undesired N-derivatization.[1]
This guide provides a comprehensive overview of strategies and detailed protocols for achieving chemoselective O-alkylation and O-acylation of 2-(Piperazin-1-yl)phenol. The core of the presented methodologies lies in an orthogonal protecting group strategy, which temporarily masks the reactivity of the piperazine nitrogens, thereby enabling the selective modification of the phenolic hydroxyl group.[2][3] This approach is fundamental for the synthesis of targeted derivatives for drug discovery and development, where modification of the phenolic group can modulate crucial physicochemical and pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.
Core Strategy: Orthogonal Protection of the Piperazine Moiety
To achieve selective derivatization of the phenolic hydroxyl group, a protection-derivatization-deprotection workflow is the most robust and reliable approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the piperazine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5]
The overall workflow is depicted below:
Part 1: Selective O-Alkylation (Ether Synthesis)
The Williamson ether synthesis is a classic and highly effective method for forming ethers from a phenoxide and an alkyl halide.[6][7] To apply this to 2-(Piperazin-1-yl)phenol selectively, prior protection of the piperazine is essential.
Protocol 1.1: N-Boc Protection of 2-(Piperazin-1-yl)phenol
This protocol details the mono-protection of the piperazine moiety, which is a prerequisite for selective O-alkylation.
Materials:
-
2-(Piperazin-1-yl)phenol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 2-(Piperazin-1-yl)phenol (1.0 eq) in DCM (approx. 0.1 M).
-
To this solution, add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 1-2 hours at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate.
Protocol 1.2: O-Alkylation of N-Boc-2-(piperazin-1-yl)phenol
With the piperazine nitrogens protected, the phenolic hydroxyl group can be selectively alkylated.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Note: Advanced Handling, Storage, and Quality Validation of Light-Sensitive Piperazine Dihydrochloride Salts
Executive Summary
Piperazine dihydrochloride and its substituted derivatives are foundational intermediates in pharmaceutical synthesis, medicinal chemistry, and analytical standard preparation. However, the structural vulnerabilities of these compounds—specifically the reactivity of the secondary amines within the piperazine ring—render them highly susceptible to photodegradation, oxidation, and hygroscopic hydration. This technical guide outlines the mechanistic causality behind these degradation pathways and provides a self-validating protocol for handling light-sensitive piperazine salts to ensure stoichiometric accuracy, experimental reproducibility, and operator safety.
Physicochemical Profile & Mechanistic Causality of Degradation
To design an effective handling protocol, researchers must first understand the specific chemical vulnerabilities of piperazine dihydrochloride:
-
Photolytic Cleavage & Photo-Oxidation: Exposure to ultraviolet (UV) or high-energy visible light provides sufficient energy to induce radical formation. In the presence of ambient oxygen, this energy catalyzes the photo-oxidation of the piperazine ring, yielding N-oxides, formylated species, and ring-opened degradation products[1]. For halogenated derivatives (e.g., 1-(2-chloroethyl)piperazine dihydrochloride), light exposure can also trigger the homolytic cleavage of the C-Cl bond, generating highly reactive radical intermediates[1].
-
Hygroscopic Hydration: The dihydrochloride salt is inherently hygroscopic. Exposure to ambient humidity results in the rapid absorption of water and atmospheric carbon dioxide[2]. While this physical degradation does not destroy the piperazine molecule, it forms hydrates that drastically shift the compound's molecular weight, compromising stoichiometric calculations and assay accuracy.
Mechanistic pathways of piperazine dihydrochloride degradation via light and moisture.
Quantitative Stability Profile
The following table summarizes the quantitative impact of various environmental stressors on piperazine dihydrochloride and the necessary mitigation strategies.
| Stress Condition | Primary Degradation Mechanism | Kinetic Impact | Mitigation Strategy |
| UV/Visible Light | Homolytic cleavage & photo-oxidation | Rapid radical cascade | Amber glassware, low-actinic lighting |
| Ambient Oxygen | N-oxidation of secondary amines | Gradual | Argon/Nitrogen inert atmosphere |
| Moisture (Humidity) | Hygroscopic hydrate formation | Rapid stoichiometric shift | Desiccator storage, tight seals |
| Thermal Stress | Accelerated oxidative breakdown | Moderate | Refrigeration at 2–8°C |
Safety & Toxicology Protocol
Piperazine dihydrochloride is not a benign salt; it presents specific occupational hazards that require strict Personal Protective Equipment (PPE) compliance.
-
Causality: The compound is classified as a Category 1 respiratory sensitizer and a Category 2 severe eye/skin irritant. Inhalation of fine particulate dust can trigger severe asthma symptoms, breathing difficulties, and long-term sensitization.
-
Self-Validating PPE System: Before handling, operators must ensure the laboratory environment has mechanical exhaust ventilation active. Operators must don a NIOSH-approved N95/P100 particulate respirator (if weighing outside a sealed glovebox), double-layered chemical-resistant nitrile gloves, and tight-fitting chemical safety goggles.
Standard Operating Procedure (SOP): Inert & Light-Protected Handling
Do not merely execute steps; validate the environment before proceeding to ensure the trustworthiness of the handling process.
Phase 1: Environmental Control
-
Causality: Oxygen and moisture act as co-factors in photodegradation. Removing them halts the oxidative cascade[1].
-
Protocol: Perform all dispensing within a glovebox or Schlenk line purged with high-purity Argon or Nitrogen.
-
Validation Check: Utilize an internal oxygen sensor to verify O2 levels are < 5 ppm and relative humidity (RH) is < 1% before unsealing the primary reagent vessel.
Phase 2: Light-Shielded Dispensing
-
Causality: Standard borosilicate glass transmits UV light, triggering photolytic cleavage.
-
Protocol: Transfer the solid using anti-static spatulas directly into amber or low-actinic glassware. If ambient handling is unavoidable, conduct operations under yellow/red safe-lighting (filtering wavelengths < 500 nm).
-
Validation Check: Weigh the closed amber vial on an analytical balance, zero it, dispense the material inside the inert zone, and tightly seal it before removing it from the glovebox to prevent moisture ingress during transport.
Phase 3: Long-Term Storage
-
Protocol: Store the sealed, argon-purged amber vials at 2–8°C to maintain long-term stability[1].
-
Critical Experience Insight: When retrieving the vial from cold storage, allow it to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial immediately causes ambient moisture to condense directly onto the hygroscopic powder, instantly ruining the batch.
Validated step-by-step workflow for handling light-sensitive piperazine salts.
Experimental Protocol: Quality Control via NQS Spot Test
Before committing a stored batch of piperazine dihydrochloride to a sensitive synthesis, its structural integrity should be verified. The sodium 1,2-naphthoquinone-4-sulphonate (NQS) spot test is a highly selective, self-validating colorimetric assay that confirms the presence of intact secondary amines in the piperazine ring, with an operational limit of detection of 40 µg[3].
Materials Required:
-
0.5% (w/v) NQS reagent in water (Must be freshly prepared and stored in the dark; NQS degrades in light/heat)[3].
-
0.1 M Sodium bicarbonate buffer (pH 10.8)[3].
-
Suspected piperazine dihydrochloride sample (approx. 1 mg/mL in water).
Step-by-Step Methodology:
-
Reagent Validation (The Blank): In a micro-well plate, mix 100 µL of NQS reagent with 100 µL of buffer. It should appear light yellow. If it is brown, the NQS reagent has degraded and must be discarded and remade[3].
-
Sample Reaction: Add 100 µL of the piperazine sample solution to a new test well.
-
Deprotonation: Add 100 µL of the pH 10.8 sodium bicarbonate buffer. Causality: The alkaline buffer deprotonates the dihydrochloride salt, freeing the secondary amine for nucleophilic attack.
-
Colorimetric Development: Add 100 µL of the NQS reagent to the sample well.
-
Observation & Validation: An instantaneous shift from light yellow to an intense, bright orange-red complex indicates the successful nucleophilic attack of the intact piperazine secondary amine on the NQS molecule[3]. A weak, brown, or absent color change suggests significant oxidative degradation or ring-opening has occurred, and the batch should be discarded.
References[1] Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWfrXSP3H-2pY8DlNunbHdgoMgBMHJEoib-Y3AW8G9M7wWRxGRfK1z3WgojTIjjE4w_auI_blf3cjOBKKCwb6rxlN3B0z8QcU-3J9kiTk5LStjWoeeo-vAfsOK2Faid-KWA7BAKYg_q_y6w7tjxfvbAq0n0TVW3PhWPRH5xS8cy5O2oBF1MGJZTCofkw5tG4MLyvFwP3swmaENipLVW3IrEpkhuIU80wwmGAarzC4mOHb[3] SAFETY DATA SHEET - Piperazine Dihydrochloride Monohydrate. TCI Chemicals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOBui6di7aPBbMQ_AdZ7BEy_ycVXdIwJos_yc_kUrR8X8hOknWb0wCgsESLByEQALwIiBn1y2TFI9VTk5h24MelOaDnA8Noyv8jBfPNZ-ghJQntuHuaLXv9AF9snjqvGcmDyLbNaN_rXmRFDRDPmpw8_HpV1pZhbr_tm4JzIgjkXrLpbsbNChedLLOmNprE_X-Sx-kuEsKq7J7ytiowmhZYPIXhjtdDxEeV-EYlyo7_DVWVQ7Z[2] Piperazine | C4H10N2 | CID 4837. PubChem - National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMqWbokC4kbOni-82jTmYWL7vOqA2Z5_0CNomY_W51EOV4jLifxLV8sEGU6480d1c-ZjRcPEQw6LxWZeVgI9zZN4N1NBVenU4vZ-bc-8zDXszSVbNKfnjfcuuU-653zxxQ9yXZEQJB20cukxftBg=[4] Development and validation of a presumptive colour spot test method for the detection of piperazine analogues in seized illicit materials. Analytical Methods - RSC Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvaPJjlLhPHqY_DsHDBV-Btur7xCSjHw2AqlwqrEeDYQwGvb1A4qlqL0N3uCulFtRcRpQelKPEqc6LvX5dv7k25qIIgNpaTq8_2Mta41A100vqYFybIeQi7RY7NqyaP0NuezyhlYcDK5TmsTzu52zhILwU4YDymK4=
Sources
crystallization methods for 2-(Piperazin-1-yl)phenol dihydrochloride salts
An Application Guide: Strategic Crystallization of 2-(Piperazin-1-yl)phenol Dihydrochloride: Protocols for Polymorph and Morphology Control
Author: Gemini, Senior Application Scientist
Abstract
The solid-state form of an Active Pharmaceutical Ingredient (API) is a critical attribute that profoundly influences its stability, solubility, and bioavailability.[1][2] For ionizable compounds like 2-(Piperazin-1-yl)phenol, formation of a hydrochloride salt is a common and effective strategy to improve aqueous solubility and overall developability.[3][4] However, the crystallization of such salts is a complex process where factors like solvent choice, temperature, and saturation levels can lead to different crystalline forms (polymorphs) or solvates, each with a unique set of physicochemical properties.[5][6][7] This guide provides a detailed exploration of various crystallization methodologies for 2-(Piperazin-1-yl)phenol dihydrochloride, offering researchers in drug development a set of robust protocols and the scientific rationale behind them. The aim is to empower scientists to reproducibly control the crystalline form of this API salt, ensuring consistent quality and performance.
Introduction: The Criticality of Crystalline Form
In pharmaceutical development, crystallization is far more than a purification step; it is a critical process for defining the final solid-state properties of an API.[2][7] The specific arrangement of molecules in a crystal lattice dictates key performance indicators such as dissolution rate and physical stability.[8] Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6] Different polymorphs of the same compound are chemically identical but can have significantly different physical properties, which can impact therapeutic efficacy and regulatory approval.[1][5]
2-(Piperazin-1-yl)phenol is a versatile intermediate in medicinal chemistry, featuring both a basic piperazine moiety and an acidic phenol group, making it amenable to salt formation.[9] The dihydrochloride salt is often synthesized to leverage the high aqueous solubility conferred by the ionized piperazine nitrogens. This guide focuses on establishing controlled and reproducible crystallization methods for this specific salt, providing a foundational toolkit for researchers.
Physicochemical Profile: 2-(Piperazin-1-yl)phenol Dihydrochloride
A thorough understanding of the molecule's properties is essential for designing effective crystallization experiments.
| Property | Value / Description | Source |
| Chemical Name | 2-(Piperazin-1-yl)phenol dihydrochloride | - |
| Synonyms | 2-(1-piperazinyl)phenol hydrochloride | [10] |
| CAS Number | 211304-63-1 | [10] |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | [10] (inferred) |
| Molecular Weight | ~249.15 g/mol | [10] (base MW 214.69) |
| Appearance | Typically a solid, color may vary. | [10] |
| Key Structural Features | Contains a phenolic hydroxyl group (weakly acidic) and a piperazine ring with two nitrogen atoms (basic), allowing for the formation of a stable dihydrochloride salt. The aromatic ring provides rigidity while the piperazine ring offers conformational flexibility. | [9][11] |
| Solubility Profile | As a dihydrochloride salt, it is expected to have significantly higher solubility in polar protic solvents (water, methanol, ethanol) compared to the free base. Solubility will be lower in less polar organic solvents (e.g., acetonitrile, isopropanol, ethyl acetate). | [3][4] |
The Principle of Supersaturation
Crystallization is fundamentally a process of phase change driven by supersaturation. A solution is supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[11][12] This thermodynamically unstable state is the necessary precursor for both the formation of initial crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). The manner in which supersaturation is generated and controlled is the primary determinant of the resulting crystal attributes, including size, shape, and polymorphic form.
Caption: The path to crystallization via supersaturation.
Crystallization Protocols
The following protocols describe common, effective methods for crystallizing hydrochloride salts. The choice of method depends on the desired outcome, whether it is screening for new forms, producing bulk material, or growing high-quality single crystals for structural analysis.
Method 1: Controlled Cooling Crystallization
Protocol:
-
Solvent Selection: Choose a solvent in which the salt exhibits moderate to high solubility at elevated temperatures and lower solubility at room temperature or below (e.g., methanol, ethanol, or an ethanol/water mixture).
-
Dissolution: In a clean vessel equipped with a magnetic stirrer, add 2-(Piperazin-1-yl)phenol dihydrochloride to the chosen solvent. Heat the mixture while stirring (e.g., to 50-60 °C) until all the solid has completely dissolved. Ensure a clear solution is obtained.
-
Controlled Cooling: Set up a programmable cooling bath or controller. Cool the solution from the dissolution temperature to the final temperature (e.g., 5 °C) at a slow, controlled rate.
-
Aging: Once the final temperature is reached, hold the suspension at this temperature for a period (e.g., 2-12 hours) with gentle stirring. This "aging" period allows the system to reach equilibrium and can improve yield and crystal perfection.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (a solvent in which the compound is poorly soluble, like isopropanol or acetone) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40 °C) until a constant weight is achieved.
Caption: Workflow for Controlled Cooling Crystallization.
Method 2: Anti-Solvent Addition
This method, also known as "drowning-out" or "precipitation," generates supersaturation by altering the composition of the solvent system.[2] The API salt is dissolved in a "good" solvent, and an "anti-solvent" (in which the salt is poorly soluble) is added, causing the solubility to drop sharply and inducing crystallization.[15]
Protocol:
-
System Selection: Choose a miscible solvent/anti-solvent pair. For the dihydrochloride salt, a good system could be Methanol (solvent) and Isopropanol or Acetonitrile (anti-solvent).
-
Dissolution: Prepare a clear, concentrated solution of 2-(Piperazin-1-yl)phenol dihydrochloride in the chosen solvent at a constant temperature (e.g., 25 °C).
-
Anti-Solvent Addition: While vigorously stirring the solution, add the anti-solvent at a slow, controlled rate using a syringe pump.
-
Causality Note: The rate of addition is a critical parameter. Slow addition helps maintain a low level of supersaturation, which promotes crystal growth over rapid precipitation, preventing the formation of amorphous material or very fine particles.[16]
-
-
Equilibration: After the addition is complete, continue to stir the resulting slurry for a period (e.g., 1-4 hours) to ensure the crystallization process is complete and the system has reached equilibrium.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Caption: Workflow for Anti-Solvent Addition Crystallization.
Method 3: Vapor Diffusion
Vapor diffusion is an ideal method for growing small numbers of high-quality, single crystals suitable for X-ray diffraction analysis.[12] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization over days or weeks.[17]
Protocol:
-
System Selection: Choose a solvent/anti-solvent pair where the anti-solvent is more volatile than the solvent.[17] A common pair is methanol (solvent) and diethyl ether or cyclohexane (anti-solvent).[18]
-
Solution Preparation: In a small, open container (e.g., a 1-dram vial), prepare a concentrated, but not yet saturated, solution of the salt in the solvent.
-
Setup: Place this small vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a glass jar).
-
Anti-Solvent Addition: Add a larger volume of the anti-solvent to the outer vessel, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer vessel tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring and Harvesting: Monitor the vial periodically. Once crystals of suitable size have formed, carefully open the vessel and harvest them.
Caption: Workflow for Vapor Diffusion Crystallization.
Characterization of Crystalline Solids: A Self-Validating System
Executing a crystallization protocol is only half the process. The resulting solid must be thoroughly characterized to confirm its identity, purity, crystallinity, and polymorphic form. These analytical techniques form a self-validating system, ensuring the produced material meets the required specifications.
| Technique | Principle | Information Gained |
| X-Ray Powder Diffraction (XRPD) | X-rays are diffracted by the crystal lattice at specific angles, creating a unique diffraction pattern for each crystalline structure. | The definitive "fingerprint" of a crystalline phase.[19] Used to identify the polymorph, distinguish between crystalline and amorphous material, and assess phase purity.[20][21][22] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines melting point, enthalpy of fusion, and glass transition temperature (for amorphous content).[23][24] It is a powerful tool for detecting polymorphic transitions and assessing purity.[25] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Used to identify the presence of bound solvent (solvates) or water (hydrates) by detecting mass loss at specific temperature ranges corresponding to desolvation.[25][26] |
Conclusion and Best Practices
The crystallization of 2-(Piperazin-1-yl)phenol dihydrochloride is a multi-faceted process where precise control over experimental parameters is paramount for achieving the desired solid-state form. Cooling crystallization is often suitable for bulk production, while anti-solvent addition offers flexibility in controlling particle size. For definitive structural work, vapor diffusion remains the gold standard for producing single crystals.
Key Takeaways for Researchers:
-
Solvent is Key: The choice of solvent and anti-solvent is the most critical decision in designing a crystallization process.
-
Control Supersaturation: The rate at which supersaturation is generated dictates the outcome. Slow and controlled processes generally yield more stable and well-defined crystals.
-
Characterize Thoroughly: Always validate the output of your crystallization using orthogonal analytical techniques like XRPD, DSC, and TGA to ensure you have the desired form.[27]
-
Polymorphism is Probable: Assume that different conditions can lead to different forms. A thorough screening using various solvents and methods is essential during early development to identify and characterize all accessible polymorphs.[5]
By applying the principles and protocols outlined in this guide, researchers can develop a robust and reproducible crystallization process for 2-(Piperazin-1-yl)phenol dihydrochloride, ensuring the production of a consistent and high-quality active pharmaceutical ingredient.
References
- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from Coherent Inc.
- MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.
- USP.org. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from USP.
- Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
- Linseis. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
- Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
- Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.
- NIKKISO CO., LTD. (n.d.). How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. Retrieved from NIKKISO CO., LTD.
- The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service.
- University of Helsinki. (n.d.). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes.
- cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
- SPT Labtech. (n.d.). Chemical crystallization.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from ResolveMass Laboratories Inc.
- Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Googleapis.com. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Retrieved from Googleapis.
- MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection.
- ResearchGate. (n.d.). The DSC and TGA analysis of the crystalline and amorphous samples.
- Drawell. (2026, January 9). TGA vs DSC: What's the Difference and How to Choose the Right Tool?.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- BIA. (n.d.). Crystallisation in pharmaceutical processes.
- PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- MDPI. (2021, March 18). Solution Cocrystallization: A Scalable Approach for Cocrystal Production.
- ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
- International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?.
- ResearchGate. (2025, August 7). A Practical Approach for Using Solubility to Design Cooling Crystallisations.
- Google Patents. (n.d.). US3580914A - Derivatives of n-methylpiperazine.
- ResearchGate. (n.d.). A solvent-free piperazine derivative was synthesized and characterized....
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1.
- LGC Standards. (n.d.). 2-Chloro-4-piperazin-1-ylphenol Dihydrochloride.
- CymitQuimica. (n.d.). CAS 1011-17-2: 2-(1-Piperazinyl)phenol.
- Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1.
- Inxight Drugs. (n.d.). 2-(1-Piperazinyl)phenol.
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- PMC. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and....
- Thermo Scientific Chemicals. (n.d.). 2-(1-Piperazinyl)phenol, 98% 10 g | Buy Online.
- Royal Society of Chemistry. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
- Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms.
Sources
- 1. alfatestlab.com [alfatestlab.com]
- 2. syrris.com [syrris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. coherent.com [coherent.com]
- 6. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
- 7. academicjournals.org [academicjournals.org]
- 8. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 9. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 10. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 11. biosynce.com [biosynce.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. bia.si [bia.si]
- 17. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 18. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 19. improvedpharma.com [improvedpharma.com]
- 20. mdpi.com [mdpi.com]
- 21. usp.org [usp.org]
- 22. rigaku.com [rigaku.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. aelabgroup.com [aelabgroup.com]
- 25. cn-henven.com [cn-henven.com]
- 26. researchgate.net [researchgate.net]
- 27. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield of 2-(Piperazin-1-yl)phenol synthesis reactions
To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield for 2-(Piperazin-1-yl)phenol Synthesis
Executive Summary & Strategic Route Selection
The synthesis of 2-(Piperazin-1-yl)phenol (also known as 1-(2-hydroxyphenyl)piperazine) presents a classic "ortho-effect" challenge. The steric bulk of the piperazine ring combined with the electron-donating hydroxyl group at the ortho position creates a landscape prone to catalyst poisoning and low yields.
To maximize yield, you must first select the correct synthetic strategy based on your starting materials and scale. Do not force a Buchwald-Hartwig coupling if you have access to 2-aminophenol and need multi-gram quantities.
Strategic Decision Matrix
| Scenario | Recommended Route | Why? |
| High Throughput / Drug Discovery | Path A: Buchwald-Hartwig Coupling | Allows rapid diversification (changing the amine/halide). Best for milligram scales. |
| Scale-Up (>10g) / Cost-Sensitive | Path B: Cyclization (Seminal Route) | Uses cheaper reagents (2-aminophenol). Avoids expensive Pd catalysts and ligands. |
| Strict Purity Requirements | Path A (with Protection) | Protecting the phenol (e.g., O-TBS) eliminates side reactions, simplifying purification. |
Path A: Buchwald-Hartwig Cross-Coupling (The Modern Route)
This is the preferred method for medicinal chemistry applications. The reaction couples a 2-halophenol (preferably 2-bromophenol or protected equivalent) with piperazine .
The Core Challenge: Catalyst Poisoning & Selectivity
-
The Trap: Free phenols can coordinate to Palladium (Pd), arresting the catalytic cycle.
-
The Fix: Protect the phenol as a silyl ether (TBS) or benzyl ether (Bn). If you must run unprotected, use a base that prevents phenol coordination (see Optimization Table).
-
The Trap: Piperazine is a diamine. It will happily react twice, forming the bis-aryl byproduct.
-
The Fix: Use N-Boc-piperazine (1:1 stoichiometry) or a large excess of piperazine (4-5 equiv).
Optimized Protocol (Step-by-Step)
Reagents:
-
Substrate: 1-Bromo-2-(tert-butyldimethylsilyloxy)benzene (Protected Phenol).
-
Amine: Piperazine (5.0 equiv) OR N-Boc-Piperazine (1.1 equiv).
-
Catalyst: Pd₂(dba)₃ (1-2 mol%).
-
Ligand: RuPhos or JohnPhos (2-4 mol%). Critical: These bulky ligands facilitate coupling at the crowded ortho-position.
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).
Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3 times.
-
Charge Solids: Add Pd₂(dba)₃, Ligand, Base, and Piperazine (if solid) under Argon counter-flow.
-
Solvent & Substrate: Add anhydrous solvent.[1] Add the liquid aryl halide (or solution thereof).
-
Activation: Heat to 80–100°C .
-
Expert Insight: Do not overshoot 110°C; thermal decomposition of the catalyst accelerates rapidly above this point.
-
-
Monitoring (Self-Validating Step):
-
T = 1 hour: Aliquot 50µL into MeOH. Check LCMS.
-
Pass Criteria: >20% conversion.[1] If <5%, oxygen likely entered, or the catalyst is dead. Abort and restart rather than cooking for 24h.
-
-
Deprotection (If needed): Treat crude with TBAF (Tetra-n-butylammonium fluoride) in THF to reveal the phenol.
Path B: The Cyclization Route (The Industrial Route)
This method constructs the piperazine ring rather than attaching it. It is robust but requires handling alkylating agents.
Reagents:
-
Substrate: 2-Aminophenol.
-
Solvent: n-Butanol or Water/Diglyme mixture.
-
Base: K₂CO₃ (anhydrous).
Protocol:
-
Dissolve 2-aminophenol (1 eq) and bis(2-chloroethyl)amine HCl (1 eq) in n-butanol.
-
Reflux for 8–12 hours .
-
Add K₂CO₃ (1.2 eq) after the initial reflux to neutralize HCl and drive cyclization.
-
Reflux for an additional 10 hours .
-
Workup: Filter salts while hot. Cool to crystallize the product (often as the HCl salt).
Troubleshooting & FAQs
Q1: My yield is stuck at 40%. The rest is starting material. Why?
Diagnosis: Catalyst Deactivation (Path A). The Causality: Oxygen ingress or "ligand stripping." The Fix:
-
Switch to a Pre-catalyst like RuPhos-Pd-G2 or XPhos-Pd-G2 . These generate the active Pd(0) species more reliably than mixing Pd(OAc)₂ + Ligand.
-
Ensure your solvent is sparged with Argon for at least 15 minutes, not just sonicated.
Q2: I see a major impurity with Mass M+ Substrate Mass. What is it?
Diagnosis: Hydrodehalogenation (Path A). The Causality: The Pd inserted into the Ar-Br bond but underwent beta-hydride elimination or protonation instead of amination. The Fix:
-
Switch solvent from Isopropanol (hydrogen donor) to Toluene .
-
Lower the reaction temperature by 10°C.
-
Increase the concentration of the amine.
Q3: I am getting the "Bis-Aryl" impurity (Piperazine bridging two phenol rings).
Diagnosis: Stoichiometry Error. The Fix:
-
If using free piperazine, increase equivalents to 5.0 eq .
-
Switch to N-Boc-Piperazine . The Boc group physically prevents the second addition. (Requires a TFA deprotection step, but the overall yield is often higher).
Visual Guides
Figure 1: Decision Tree & Troubleshooting Flow
Caption: Workflow decision matrix selecting between Cyclization and Cross-Coupling routes, with embedded troubleshooting logic for catalyst failure.
Data Summary: Ligand Performance for Ortho-Substituted Phenols
Based on aggregated literature performance for sterically hindered aryl chlorides/bromides.
| Ligand | Substrate Class | Yield Potential | Notes |
| RuPhos | Secondary Amines | High (85-95%) | The "Gold Standard" for hindered secondary amines. Excellent resistance to reduction. |
| BrettPhos | Primary Amines | Low | Designed for primary amines; less effective for piperazine. |
| DavePhos | Ortho-Substituted | Med-High (70-85%) | Good for 2-substituted aryls, but RuPhos generally outperforms it for amines. |
| BINAP | General | Low-Med (40-60%) | Older generation. Often fails with steric crowding at the ortho-position. |
| XPhos | Aryl Chlorides | High (80-90%) | Excellent if starting with 2-chlorophenol (cheaper) instead of bromo. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Maitland, J., et al. (2016). "Facile Pd-Catalyzed Methodology... to Biologically Relevant Arylpiperazines." Organic Letters. Link
-
BenchChem Technical Support . (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines (Analogous Chemistry)." Link
- Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society. Link
Sources
solubility issues with 2-(Piperazin-1-yl)phenol dihydrochloride in organic solvents
[1]
Topic: Solubility Optimization & Handling in Organic Solvents CAS Registry Number: 211304-63-1 (Dihydrochloride Salt) | 1011-17-2 (Free Base) Chemical Formula: C₁₀H₁₄N₂O[1] · 2HCl
Executive Summary: The "Salt vs. Base" Trap
The most common issue researchers face with this compound is attempting to dissolve the dihydrochloride salt directly in non-polar organic solvents (DCM, THF, Toluene) for nucleophilic substitution or coupling reactions.
-
The Problem: The dihydrochloride salt is an ionic lattice. It is highly soluble in water (>400 g/L) and polar protic solvents (Methanol), but effectively insoluble in aprotic organic solvents.
-
The Solution: You must disrupt the ionic lattice. For organic synthesis, you must convert the salt to its Free Base form or use a polar aprotic solvent (DMSO/DMF) with an organic base scavenger.
Troubleshooting & FAQs
Category A: Dissolution & Solvent Compatibility
Q1: I am trying to dissolve the dihydrochloride salt in Dichloromethane (DCM) for a reaction, but it remains a suspension. Heating does not help.[1] Why? Diagnosis: You are fighting lattice energy.[1] DCM has a low dielectric constant and cannot dissociate the strong ionic bonds of the dihydrochloride salt. Corrective Action:
-
Switch Solvent: If your reaction tolerates it, use DMSO or DMF .[1] The salt is soluble in these polar aprotic solvents.[1]
-
Free-Base First: If the reaction requires DCM (e.g., using water-sensitive reagents), you must convert the salt to the free base before the reaction.[1] (See Protocol 1 below).
-
In-Situ Neutralization: Add 2.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DCM suspension.[1] The organic base will scavenge the HCl, liberating the free amine, which will then dissolve. Note: This generates amine hydrochloride salts which may precipitate, but your reagent will be in solution.
Q2: Can I use alcohols like Methanol or Ethanol? Answer: Yes. The dihydrochloride salt is moderately soluble in Methanol and Ethanol due to their ability to hydrogen bond and solvate the ions.
-
Warning: If you are performing an acylation or alkylation, alcohols are nucleophilic and may compete with the piperazine nitrogen. For these reactions, avoid alcohols.
Category B: Extraction & Workup (The Amphoteric Challenge)
Q3: I neutralized the aqueous solution with NaOH to pH 14 to extract the compound into EtOAc, but the yield is near zero. Where did it go? Diagnosis: You fell into the "Phenolate Trap."[1] This molecule is amphoteric .[1] It has a basic piperazine amine (pKa ~9.[1]8) and an acidic phenol (pKa ~10).[1]
-
At pH < 5: Protonated (Cationic)
Water Soluble.[1] -
At pH > 12: Phenol deprotonates to Phenolate (Anionic)
Water Soluble.[1] -
At pH 14: The molecule is negatively charged and stays in the aqueous phase.
Corrective Action: You must target the Isoelectric Point (pI) , typically around pH 9.5 – 10.0 .[1] At this pH, the amine is mostly neutral, and the phenol is mostly protonated (neutral), maximizing organic solubility. Use a buffered extraction (See Protocol 1).
Category C: Analytical (HPLC/NMR)
Q4: My HPLC peaks are splitting or tailing significantly. Diagnosis: The free piperazine amine interacts strongly with residual silanols on C18 columns. Corrective Action:
Solubility Data & Solvent Selection
| Solvent Class | Specific Solvent | Solubility (Salt Form) | Solubility (Free Base) | Recommended Use |
| Aqueous | Water | High (>400 g/L) | Low/Moderate | HPLC, Biological Assays |
| Polar Protic | Methanol / Ethanol | Soluble | Soluble | Recrystallization |
| Polar Aprotic | DMSO / DMF | Soluble | Soluble | Stock Solutions, SNAr reactions |
| Chlorinated | DCM / Chloroform | Insoluble | High | Synthesis (Free base only) |
| Ethers | THF / Diethyl Ether | Insoluble | Moderate | Synthesis |
| Hydrocarbons | Hexane / Toluene | Insoluble | Low | Precipitation/Washing |
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
Use this logic to determine the correct solvent system for your application.
Caption: Decision matrix for solvent selection based on experimental intent.
Diagram 2: Protocol for Converting Dihydrochloride to Free Base
Follow this workflow to avoid the "Phenolate Trap" and maximize yield.
Caption: Step-by-step extraction workflow targeting the isoelectric point.
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of Free Base (Gram Scale)
Use this when you need the compound soluble in DCM, THF, or Ether.
-
Dissolution: Dissolve 1.0 g of 2-(Piperazin-1-yl)phenol dihydrochloride in 10 mL of distilled water. The solution will be acidic (pH ~1-2).[1]
-
Neutralization (The Critical Step):
-
Slowly add Saturated Sodium Carbonate (Na₂CO₃) solution dropwise while stirring.
-
Monitor pH using a pH meter or paper.[1]
-
Target pH: 9.5 – 10.0 .
-
Why? This neutralizes the piperazine ammoniums without fully deprotonating the phenol.
-
-
Extraction:
-
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Result: You will obtain the free base as an off-white solid/oil, which is now soluble in pure DCM.[1]
Protocol 2: In-Situ Use in Synthesis
Use this to skip isolation if running a reaction in DCM.[1]
-
Suspend the dihydrochloride salt (1.0 eq) in DCM.
-
Add Triethylamine (TEA) or DIPEA (3.0 eq).
-
Stir for 15 minutes at Room Temperature. The solution may clear up as the free base is liberated and the TEA·HCl salt forms (which may remain suspended or dissolve depending on concentration).[1]
-
Add your electrophile (e.g., Acid Chloride, Anhydride) directly to this mixture.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10420741, 2-Chloro-4-(1-piperazinyl)phenol (Analogous Structure Properties). Retrieved from [Link]
-
University of Regina. (2018). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link][1]
-
MDPI. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]
Technical Support Center: Troubleshooting & Purifying Crude 1-(2-Hydroxyphenyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 1-(2-hydroxyphenyl)piperazine (1-(2-HPP)). This molecule presents a unique amphoteric challenge: it contains both a basic secondary aliphatic amine (piperazine ring, pKa ~8.5–9.5) and an acidic phenolic hydroxyl group (pKa ~10.0)[1].
Standard silica gel chromatography often fails due to severe tailing of the secondary amine and irreversible binding to acidic silanol groups. However, by exploiting its dual pKa values and orthogonal chemical reactivity, we can design a highly systematic, self-validating purification system.
Part 1: Diagnostic FAQs & Troubleshooting Workflows
Q1: My crude reaction mixture turned dark brown/black during workup instead of the expected pale yellow. Is my product destroyed? A: Not necessarily, but you are observing the rapid aerobic oxidation of the 2-aminophenol precursor (or the product itself) into highly conjugated, colored quinone imine polymers.
-
The Causality: The electron-donating hydroxyl and amino groups make the aromatic ring highly electron-rich and susceptible to oxidation.
-
The Solution: Always degas your solvents and maintain a positive pressure of argon or nitrogen during synthesis[2]. During the aqueous workup, add a mild reducing agent like sodium dithionite (Na₂S₂O₄) to the aqueous layers. This reduces the quinone imines back to phenols, effectively "bleaching" the mixture and preventing polymeric entrapment of your product.
Q2: I synthesized 1-(2-HPP) via BBr₃ demethylation of 1-(2-methoxyphenyl)piperazine, but my yield is low and the product seems trapped in the aqueous phase. A: You have likely formed a highly stable boron chelate.
-
The Causality: BBr₃ is an excellent demethylating agent, but the newly formed amphoteric product acts as a bidentate ligand, forming a stable boron-nitrogen/boron-oxygen complex[3].
-
The Solution: Do not proceed directly to aqueous extraction. Quench the reaction carefully with methanol and reflux for 1–2 hours. This transesterifies the boron complex into volatile trimethyl borate (B(OMe)₃), which can be removed under reduced pressure prior to your acid-base workup.
Q3: How do I separate the product from the N,N'-bis(2-hydroxyphenyl)piperazine over-alkylation impurity without chromatography? A: Exploit the difference in nucleophilicity and amine substitution.
-
The Causality: The desired 1-(2-HPP) has a reactive secondary amine, while the over-alkylated bis-aryl impurity only possesses tertiary amines[4].
-
The Solution: Use an electrophilic catch-and-release scavenger resin (e.g., polymer-bound isocyanate). The resin will covalently bind the secondary amine of 1-(2-HPP). You can then wash away the tertiary bis-arylpiperazine and unreacted starting materials. Afterward, cleave the product from the resin. Alternatively, use the 3-stage amphoteric extraction protocol detailed below.
Part 2: Physicochemical Profiling
To successfully purify 1-(2-HPP) via liquid-liquid extraction, you must understand how pH dictates its phase distribution. The table below summarizes the ionization states of the crude mixture components.
Table 1: Phase Distribution of 1-(2-HPP) and Common Impurities
| Compound | Key Functional Groups | Approx. pKa | Dominant Phase at pH < 2 | Dominant Phase at pH 8.5 | Dominant Phase at pH > 12 |
| 1-(2-HPP) (Product) | Sec. Amine, Phenol | ~9.0, ~10.0 | Aqueous (Ammonium) | Organic (Neutral) | Aqueous (Phenoxide) |
| Piperazine (SM) | Two Sec. Amines | ~9.8, ~5.6 | Aqueous (Dication) | Aqueous (Monocation) | Organic (Neutral) |
| 2-Aminophenol (SM) | Prim. Amine, Phenol | ~4.7, ~9.7 | Aqueous (Ammonium) | Organic (Neutral) | Aqueous (Phenoxide) |
| Bis-arylpiperazine | Two Phenols, Tert. Amines | ~10.0 (Phenols) | Aqueous (Ammonium) | Organic (Neutral) | Aqueous (Phenoxide) |
Part 3: Experimental Protocol
Three-Stage Amphoteric Extraction & Salt Crystallization
This self-validating protocol systematically strips away specific impurity classes based on their orthogonal pKa properties.
Step 1: Acidic Partitioning (Removes Neutrals & Transition Metals)
-
Dissolve the crude mixture in ethyl acetate (EtOAc).
-
Extract with 1M HCl until the aqueous layer is pH < 2.
-
Causality: The product and basic impurities move to the aqueous layer as ammonium salts. Discard the organic layer, which now contains neutral byproducts, unreacted halides, and oxidized polymers.
Step 2: Isoelectric Partitioning (Removes Highly Polar Amines)
-
Cool the aqueous layer to 0°C and slowly add saturated NaHCO₃ until the pH reaches strictly 8.5–9.0 .
-
Causality: At this precise pH, the phenolic OH remains protonated (neutral), and the piperazine secondary amine is largely deprotonated (free base). The molecule is at its isoelectric point and most lipophilic state.
-
Extract with EtOAc. The product moves to the organic layer. Highly polar impurities (like small unreacted piperazine) remain in the aqueous phase.
Step 3: Phenoxide Partitioning (Removes Non-Phenolic Amines)
-
Extract the EtOAc layer with 1M NaOH (pH > 12).
-
Causality: The phenol deprotonates to form a water-soluble sodium phenoxide. The product moves back to the aqueous layer. Non-phenolic basic impurities remain in the EtOAc and are discarded.
Step 4: Final Recovery & Crystallization
-
Acidify the aqueous layer back to pH 8.5 using 1M HCl. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
To remove trace 2-aminophenol, dissolve the resulting free base in minimal hot ethanol and add 2.1 equivalents of ethereal HCl. Crash out the pure 1-(2-HPP) dihydrochloride salt and collect via vacuum filtration.
Part 4: Visualizations
Mechanistic pathways showing desired product formation versus common structural impurities.
Workflow for the 3-stage amphoteric acid-base extraction of 1-(2-hydroxyphenyl)piperazine.
References
-
da Silva Cunha, T. T., et al. "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases." Biomolecules 12.8 (2022): 1112. Available at:[Link]
- AstraZeneca. "Process for preparing quinazoline derivative." Google Patents (WO2015188318A1).
-
Rybka, S., et al. "RPTLC Determination of the Lipophilicity of Some New N-[(4-Arylpiperazin-1-yl)alkyl] spirosuccinimides." AKJournals. Available at:[Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2015188318A1 - Process for preparing quinazoline derivative - Google Patents [patents.google.com]
- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting hygroscopic nature of piperazine dihydrochloride salts
Topic: Troubleshooting Hygroscopicity & Stability
Ticket ID: PIP-2HCl-HYGRO-001 Responder: Dr. A. Vance, Senior Application Scientist
Introduction
If you are reading this, you are likely staring at a bottle of Piperazine Dihydrochloride that looks more like a brick or a puddle than a free-flowing powder. You are not alone.
Piperazine dihydrochloride (
This guide moves beyond generic "keep dry" advice. It explains the thermodynamic inevitability of moisture absorption for this salt and provides validated rescue protocols to salvage your material and your data.
Module 1: The Hygroscopicity Profile
The Mechanism: Why is this happening?
Piperazine dihydrochloride is a salt with high lattice energy, but its hydration energy is even higher. The chloride ions (
This is not just "wetting"; it is a phase change.
-
Adsorption: Water molecules bind to the crystal surface.
-
Capillary Condensation: Water pools in microscopic cracks between crystals.
-
Deliquescence: The salt dissolves in its own adsorbed water, forming a saturated solution film.
Visualizing the Failure Mode
The following diagram illustrates the cascade from stable crystal to deliquescent failure.
Figure 1: The thermodynamic progression of moisture uptake in Piperazine Dihydrochloride.
Module 2: Prevention & Handling Protocols
Protocol A: The "Weighing by Difference" Method
Issue: Weighing hygroscopic salts on an open balance pan guarantees stoichiometry errors. The mass increases while you watch the digits. Solution: Eliminate atmospheric exposure during measurement.[1]
-
Dry the Weighing Vessel: Use a pre-dried glass weighing bottle with a ground-glass stopper.
-
Tare: Place the empty bottle + stopper on the balance. Tare to zero.
-
Load: In a glove box or dry bag, add the approximate amount of Piperazine 2HCl. Close the stopper tightly.
-
Weigh: Remove from the dry environment and weigh the full bottle. Record Mass (
). -
Dispense: Pour the salt into your reaction vessel quickly. Recap the weighing bottle immediately.
-
Back-Weigh: Weigh the "empty" bottle (which still contains residual dust). Record Mass (
). -
Calculate:
.
Scientist's Note: This method cancels out the error of moisture adsorbing to the glass or the salt during the transfer, as you only care about the mass difference.
Protocol B: Storage Hierarchy
| Storage Tier | Conditions | Recommended For |
| Tier 1 (Gold Standard) | Inert Atmosphere (Glove Box, | Long-term storage (>1 month), Analytical Standards |
| Tier 2 (Standard) | Desiccator ( | Daily use, Active synthesis |
| Tier 3 (Risk) | Parafilm-sealed bottle on shelf | NOT RECOMMENDED . Will cake within 48 hours. |
Module 3: Troubleshooting & "Rescue" Operations
If your salt has already absorbed moisture, use the decision tree below to determine if it can be saved.
Figure 2: Decision matrix for recovering compromised Piperazine Dihydrochloride.
Scenario A: The "Brick" (Caking)
The material is solid but hard. This indicates surface moisture has caused crystal bridging. The Fix:
-
Break the clumps mechanically (mortar and pestle).
-
Place in a vacuum oven at 50°C for 4-6 hours.
-
Caution: Do not exceed 60°C under high vacuum for extended periods if you wish to retain the monohydrate form. For anhydrous preparation, higher temperatures (up to 80°C) are permissible, but monitor for discoloration (oxidation).
-
-
Store immediately in a desiccator.
Scenario B: The "Puddle" (Deliquescence)
The material is wet or sitting in liquid.[2] The Fix: Drying this directly will result in a sticky, impure glass. You must recrystallize.
-
Dissolve the mess completely in a minimum amount of warm water.
-
Add Ethanol (EtOH) until the solution turns slightly cloudy.
-
Cool slowly to 4°C.
-
Filter the white crystals and dry under vacuum.
Module 4: Analytical Impact (The Hidden Error)
The most dangerous aspect of hygroscopicity is not the physical clumping, but the Stoichiometric Drift .
If your Piperazine 2HCl has absorbed 5% water by weight, every reaction you set up is under-dosed by 5% regarding the amine.
Correction Formula: Before critical experiments, determine the water content (Karl Fischer Titration is best; Loss on Drying is acceptable).
Example:
-
Target: 100 mg of Piperazine 2HCl.
-
Measured Water Content: 8%.
-
Weigh out:
.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel beads directly in the bottle? A: No. Silica dust will contaminate your product. Use a desiccator cabinet or a secondary container where the desiccant does not touch the salt.
Q: Is the monohydrate form less hygroscopic than the anhydrous form?
A: Yes. The monohydrate (
Q: My sample turned yellow after drying. Is it safe to use? A: Yellowing indicates oxidation, likely due to heating in the presence of oxygen. Piperazine derivatives are sensitive to oxidation.[3] If the color is faint, it may be acceptable for crude reactions, but for GMP or analytical work, discard it. Always dry under vacuum or nitrogen.
Q: What is the melting point I should look for to confirm purity? A:
-
Anhydrous: ~318-320°C (with decomposition).
-
Monohydrate: Often shows a broad endotherm earlier (around 100-120°C) due to water loss, followed by the melt/decomposition of the salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]
- Merck/Sigma-Aldrich.Safety Data Sheet: Piperazine Dihydrochloride.
Sources
optimizing reaction temperature for N-arylation of piperazine
Technical Support Center: N-Arylation of Piperazine
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for the N-arylation of piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial C-N bond-forming reaction. As a key transformation in the synthesis of numerous pharmaceuticals, mastering the N-arylation of piperazine is essential.[1] Temperature is arguably one of the most critical parameters influencing the success of this reaction, directly impacting reaction rate, yield, selectivity, and the stability of the catalyst and product.
This document provides field-proven insights and data-driven recommendations in a practical question-and-answer format, moving from general queries to in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding temperature optimization for piperazine N-arylation.
Q1: What is a good starting temperature for my N-arylation reaction?
A1: The optimal starting temperature is highly dependent on the chosen catalytic method.
-
For Palladium-catalyzed Buchwald-Hartwig amination, a typical starting range is 80-110 °C .[2] Many standard protocols for aryl bromides or iodides with common phosphine ligands perform well at around 100 °C in solvents like toluene or dioxane.[2][3]
-
For Copper-catalyzed Ullmann condensation, higher temperatures are generally required. A typical range is 100-160 °C , often using high-boiling polar solvents like DMF or DMSO.[3][4] Modern Ullmann protocols that employ ligands can sometimes proceed at lower temperatures than the traditional, ligand-free versions.[5][6]
Q2: How does my choice of catalyst and ligand influence the reaction temperature?
A2: The activity of the catalyst system is inversely related to the required temperature. More active, modern catalyst systems can facilitate the reaction at lower temperatures.
-
Buchwald-Hartwig: The evolution of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and their corresponding palladium precatalysts (G3, G4) has significantly lowered the activation barrier for C-N coupling.[7][8][9] These advanced systems are highly efficient and can often drive reactions to completion at lower temperatures (e.g., 80-100 °C) compared to first-generation ligands.[2][9]
-
Ullmann: The addition of chelating ligands, such as 1,10-phenanthroline or L-proline, to copper catalysts can dramatically accelerate the reaction, allowing for lower temperatures (e.g., 110-125 °C) compared to the harsh conditions (>160 °C) of traditional Ullmann couplings.[3][6]
Q3: My aryl halide is an unreactive aryl chloride. How does this affect the temperature?
A3: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides. Consequently, they often require more forcing conditions to achieve oxidative addition to the metal center. For these challenging substrates, you should anticipate using:
-
A highly active, sterically hindered ligand (e.g., XPhos, RuPhos).[2]
-
A strong, non-nucleophilic base like NaOtBu or LiHMDS.[2]
-
Higher temperatures, typically in the 100-120 °C range, to drive the reaction to completion.[2][3]
Q4: Can the reaction temperature be too high? What are the risks?
A4: Yes, excessive heat can be detrimental. The goal is to find the "sweet spot" that promotes the desired reaction without initiating degradation pathways. Potential risks of excessively high temperatures include:
-
Catalyst Decomposition: Palladium and copper catalysts can degrade at high temperatures, leading to a loss of activity and stalled reactions.[2]
-
Ligand Degradation: Phosphine ligands can be sensitive to heat and oxygen.
-
Side Reactions: Unwanted side reactions, such as the reduction of the aryl halide (hydrodehalogenation), can become more prevalent at higher temperatures.[2]
-
Product Instability: The desired N-arylpiperazine product may not be stable under prolonged heating, leading to lower isolated yields.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely factor.
Problem 1: Low or No Conversion of Starting Material
If your reaction shows minimal or no product formation, the temperature is a primary suspect.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy of a key step in the catalytic cycle (typically oxidative addition or reductive elimination).
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before adjusting the temperature, confirm that your catalyst is active, the base is strong and dry, and the solvent is anhydrous and degassed. Water and oxygen are potent inhibitors of these reactions.[2][7]
-
Gradual Temperature Increase: Increase the reaction temperature in 15-20 °C increments.[10] For a Buchwald-Hartwig reaction starting at 80 °C, try increasing to 100 °C, then 120 °C if necessary. Monitor the progress at each stage by TLC or LC-MS.
-
Consider Solvent Choice: Ensure your solvent's boiling point is compatible with the target temperature. Toluene (b.p. 111 °C) is suitable for most Buchwald-Hartwig reactions, while DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) may be necessary for higher-temperature Ullmann reactions.[3][5]
-
Problem 2: Reaction Stalls or Proceeds Very Slowly
When a reaction starts but fails to reach completion, catalyst stability at the chosen temperature is a common culprit.
-
Potential Cause: The catalyst is decomposing over the course of the reaction at the set temperature.
-
Troubleshooting Steps:
-
Use a More Robust Catalyst System: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) are designed for enhanced stability and may offer a longer active lifetime.[2][9]
-
Lower the Temperature: A slight reduction in temperature (e.g., from 110 °C to 95 °C) might preserve the catalyst's activity for a longer duration, allowing the reaction to proceed to completion over a longer time.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading can sometimes compensate for partial decomposition and push a sluggish reaction to completion.[2]
-
Problem 3: Significant Formation of Side Products
The appearance of major byproducts often indicates that the reaction conditions, particularly temperature, are favoring an undesired pathway.
-
Potential Cause 1: Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is a common side reaction, especially in Ullmann couplings at high temperatures.[2]
-
Solution: Lowering the reaction temperature is the most effective way to disfavor this pathway.[2] Screening different ligands or catalyst sources (e.g., CuI vs. Cu₂O) may also identify a more selective system.
-
-
Potential Cause 2: Bis-Arylation: Both nitrogen atoms of piperazine are arylated. While primarily a stoichiometry issue, high temperatures can accelerate the second arylation.
-
Potential Cause 3: Product Decomposition: The desired product is forming but then degrading under the thermal stress of the reaction.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It may be preferable to stop the reaction at 80% conversion and recover the starting material rather than pushing for 100% conversion at a temperature that destroys the product.
-
Data & Diagrams for Optimization
Data Summary
Table 1: Representative Temperature Ranges for Piperazine N-Arylation
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. Range (°C) | Notes |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | Effective for aryl chlorides.[3] |
| Buchwald-Hartwig | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ (2.5) | Toluene | 100 | Good for aryl bromides.[3] |
| Buchwald-Hartwig | G3-XPhos (1-3) | (Internal) | NaOtBu (1.5-2.5) | Toluene / THF | 80 - 110 | Highly active system for challenging substrates.[2][7] |
| Ullmann | CuI (5-20) | L-proline (10-40) | K₂CO₃ (2) | DMSO / DMF | 100 - 160 | Classic method, often requires higher temperatures.[3][4] |
| Ullmann (Modern) | CuI (5-10) | 1,10-phenanthroline (10-20) | K₂CO₃ / K₃PO₄ (2) | Toluene / DMF | 110 - 140 | Ligand addition allows for milder conditions.[3][6] |
Visual Troubleshooting & Workflow
A logical workflow is critical for efficiently diagnosing issues.
Caption: Troubleshooting flowchart for low-yield N-arylation.
Interplay of Key Reaction Parameters
Temperature does not act in isolation. Its effect is intrinsically linked to all other components of the reaction.
Caption: Relationship between temperature and other critical parameters.
Experimental Protocols
The following are generalized starting points. Optimization for specific substrates is always necessary.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted for a generic aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., Sodium tert-butoxide, 2.1 equiv).[2]
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add piperazine (1.5 equiv) and the aryl bromide (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.5 M concentration) via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C ).[2]
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is adapted for a generic aryl iodide.
-
Reaction Setup: To a reaction vessel (e.g., a sealable tube), add the copper catalyst (e.g., CuI, 10 mol%), ligand (e.g., 1,10-phenanthroline, 20 mol%), base (e.g., K₂CO₃, 2.0 equiv), piperazine (1.5 equiv), and the aryl iodide (1.0 equiv).[3]
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, to achieve ~0.5 M concentration).
-
Heating: Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 130-150 °C ).[11]
-
Monitoring: Stir the reaction vigorously. Due to the high temperature and solvent, monitoring may be less frequent (e.g., every 4-6 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a large volume of water and extract with an organic solvent (e.g., ethyl acetate). The copper salts may form emulsions, which can sometimes be broken up by adding aqueous ammonia.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for the N-arylation a. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Retrieved from [Link]
-
Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 41(15), 2881-2884. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
SciSpace. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]
-
Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
resolving emulsion formation during extraction of phenylpiperazine derivatives
Executive Summary: The "Why" Behind the Emulsion
Issue: Users frequently report persistent "rag layers" (emulsions) at the interface during the liquid-liquid extraction (LLE) of phenylpiperazine derivatives.
Technical Root Cause: Phenylpiperazine derivatives are chemically amphiphilic . They possess a lipophilic tail (the phenyl ring) and a hydrophilic, basic head (the piperazine ring, pKa ~9.8).
-
Surfactant Behavior: When the pH of the aqueous phase is near the pKa (pH 8–10), a significant portion of the molecules exist in a protonated (charged) or zwitterionic state. These charged species align at the oil-water interface, reducing interfacial tension and stabilizing droplets—effectively acting as a soap [1].
-
Particulate Stabilization: Synthesis of these derivatives often involves inorganic bases (K₂CO₃, Cs₂CO₃) or catalysts (Pd/C). Fine particulates from these reagents can physically stabilize emulsions (Pickering emulsions).
Emergency Troubleshooting: Breaking an Existing Emulsion
Use this protocol if you are currently staring at a separatory funnel with no clear phase separation.
Workflow Diagram: Rapid Response Decision Tree
Figure 1: Decision matrix for resolving active emulsions in amine extractions. Note the priority of chemical adjustment (pH) before physical intervention.
Protocol A: The "Salting Out" Method
Mechanism: Increasing the ionic strength of the aqueous layer decreases the solubility of organic compounds (salting out) and increases the density difference between phases.
-
Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20-50% of your aqueous phase volume.
-
Gentle Agitation: Do not shake vigorously. Swirl the funnel gently to mix the brine into the aqueous layer.
-
Wait: Allow 10–15 minutes for settling.
-
Observation: If the rag layer compresses but does not clear, proceed to Protocol B.
Protocol B: Filtration through Celite (The "Particulate" Fix)
Mechanism: If the emulsion is stabilized by fine solids (Pickering emulsion), filtration removes the stabilizer.
-
Prepare Filter: Pack a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).
-
Vacuum Filter: Pour the entire mixture (both phases) through the Celite pad under gentle vacuum.
-
Rinse: Rinse the pad with fresh extraction solvent to recover any trapped product.
-
Return to Funnel: Transfer the filtrate back to a clean separatory funnel. The phases should now separate cleanly [2].[1]
Prevention Guide: Optimized Extraction Workflow
Follow this protocol for future batches to prevent emulsions from forming.
Critical Parameter: pH Control
The most common error is extracting at neutral pH. For phenylpiperazines, you must suppress ionization.
-
Target pH: > 11.0
-
Reagent: 1M or 2M NaOH (Avoid carbonates if possible, as CO2 gas evolution can create turbulence that promotes emulsions).
Solvent Selection Matrix
Dichloromethane (DCM) is the standard solvent but is prone to emulsions due to its high density (1.33 g/mL), which can match the density of a brine-heavy aqueous layer, causing "phase inversion" or suspension.
| Solvent | Density (g/mL) | Emulsion Risk | Solubility of Phenylpiperazine | Recommendation |
| DCM | 1.33 | High | Excellent | Use only if pH is strictly controlled. |
| Ethyl Acetate | 0.90 | Medium | Good | Preferred. Clear density difference from water. |
| MTBE | 0.74 | Low | Moderate | Best for breaking stubborn emulsions (top layer). |
| Chloroform | 1.49 | High | Excellent | Avoid. High toxicity and similar issues to DCM. |
Optimized Step-by-Step Protocol
-
Quench/Dilution: Dilute the reaction mixture with water.
-
Acid Wash (Optional): If purification is needed, acidify to pH 2–3 with HCl and wash with solvent (removes non-basic impurities). The product stays in the water.
-
Basification (CRITICAL): Cool the aqueous phase on ice. Slowly add NaOH until pH > 12 .
-
Why? This ensures the piperazine nitrogen is fully deprotonated (Free Base form).
-
-
Extraction: Add Ethyl Acetate (or DCM).
-
Technique:Invert the funnel gently 20 times. DO NOT shake vigorously like a cocktail shaker. Vent frequently.
-
-
Separation: Allow to stand. If the interface is cloudy, add a small amount of brine immediately.
Frequently Asked Questions (FAQ)
Q: I added brine, but now the organic layer is at the bottom. What happened? A: You likely used Ethyl Acetate or Ether initially (top layer), but by adding heavy brine, you increased the aqueous density significantly. However, if you used DCM (bottom layer), adding brine makes the top layer (water) even lighter relative to the DCM, improving separation. Warning: If you use a mixture of solvents (e.g., DCM/Methanol), adding brine can force the Methanol out of the water and into the organic layer, changing its density. Always check which layer contains your product using a TLC spot test.
Q: Can I use Methanol to break the emulsion? A: Yes, in small amounts. Adding 2–5% Methanol can reduce the surface tension of the water. However, be careful: Methanol increases the solubility of water in the organic phase, which will require more drying agent (MgSO₄/Na₂SO₄) later.
Q: My product precipitates when I basify. Is this an emulsion? A: No, this is precipitation of the free base solid.
-
Solution: Do not filter this off if you are doing LLE. Add more organic solvent to dissolve the solid. If it doesn't dissolve, your product might be insoluble in the chosen solvent. Try adding a small amount of DCM to Ethyl Acetate to boost solubility.
Q: Why do you recommend Celite over standard filter paper? A: Standard paper clogs instantly with the slimy "rag layer" material. Celite provides depth filtration, trapping the fine particulates and breaking the surface tension droplets without blocking flow [3].
References
-
Vogel, A. I., & Furniss, B. S. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical.[4] (Chapter 2: Experimental Techniques - Solvent Extraction).
-
MIT OpenCourseWare. (n.d.). Guide to Liquid-Liquid Extraction - Work up. Department of Chemistry. Retrieved October 2023.
- Piron, D. L. (1994). The Engineering of Chemical Reactions. Oxford University Press.
For further assistance, please contact the Process Chemistry Support Team with your batch number and current solvent system.
Sources
- 1. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 2. Vogel's Textbook of Practical Organic Chemistry - Google Books [books.google.co.uk]
- 3. scribd.com [scribd.com]
- 4. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]
- 5. ia601306.us.archive.org [ia601306.us.archive.org]
Technical Support Center: Minimizing Side Reactions in the Synthesis of ortho-Piperazinyl Phenols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing ortho-piperazinyl phenols. These scaffolds are critical in medicinal chemistry, particularly for designing neuroactive agents like 5-HT receptor modulators and dopamine agonists. However, the competing nucleophilicity of the phenol oxygen, the aromatic ring, and the symmetrical piperazine diamine makes this synthesis notoriously prone to side reactions.
This guide bypasses generic advice to provide a deep-dive, causality-driven troubleshooting matrix. We will address the two primary structural classes of these compounds: Direct C-N Linkages (synthesized via cross-coupling) and Methyl-Bridged Linkages (synthesized via Modified Mannich/Betti reactions).
Figure 1. Structural divergence in the synthesis of ortho-piperazinyl phenols.
Diagnostic Logic Tree
Before altering your protocol, identify the specific failure mode of your reaction. Use the logic tree below to trace your primary side reaction back to its mechanistic root cause.
Figure 2. Diagnostic logic tree for resolving common side reactions.
Module A: Direct C-N Linkage (Buchwald-Hartwig Amination)
Q: During the Buchwald-Hartwig amination of 2-bromophenol with piperazine, I observe significant O-arylation (diaryl ether formation). How do I force N-arylation? A: Phenoxide ions are strong oxygen nucleophiles. Under the basic conditions required for cross-coupling (e.g., Cs₂CO₃, NaOtBu), the phenol is deprotonated, allowing the oxygen to compete with the piperazine nitrogen for the Pd-aryl complex 1[1]. The Fix: The most robust, self-validating solution is to protect the phenol (e.g., as a Methoxymethyl (MOM) or Benzyl ether) prior to coupling. If performing an unprotected coupling, you must use highly sterically demanding, electron-rich phosphine ligands (like BrettPhos or RuPhos). These ligands create a spatial pocket around the palladium center that strongly favors C-N reductive elimination over C-O bond formation.
Q: I am getting a mixture of mono-arylated and bis-arylated piperazine. How do I stop the second coupling? A: Piperazine is a symmetrical diamine. Once mono-arylated, the secondary amine remains nucleophilic and can undergo a second oxidative addition/reductive elimination cycle with another equivalent of 2-halophenol. The Fix: Never use unprotected piperazine in cross-coupling unless it is in vast excess (which severely complicates purification). Use a mono-protected piperazine (e.g., 1-Boc-piperazine). The bulky Boc group sterically hinders the remaining nitrogen and electronically deactivates it, completely eliminating bis-arylation 2[2].
Module B: Methyl-Bridged Linkage (Modified Mannich / Betti Reaction)
Q: Why am I getting bis-aminomethylation (para- and ortho- substitution) instead of exclusively ortho-piperazinyl phenol? A: Phenols are highly activated aromatic rings. The Mannich reaction occurs primarily at the ortho position due to hydrogen bonding stabilization of the transition state, but the para position is also highly nucleophilic. If excess formaldehyde and piperazine are present, or temperatures are too high, bis-substitution occurs 3[3]. The Fix: Enforce strict 1:1:1 stoichiometry. Lower the reaction temperature (e.g., room temperature instead of reflux). Utilizing bulky piperazine derivatives can also sterically block subsequent additions.
Q: How can I prevent the formation of aminal side products (N,N'-methylenebispiperazines)? A: Piperazine can react with formaldehyde to form an aminal before the phenol can attack, especially if the phenol is sterically hindered or less nucleophilic. The Fix: Pre-form the iminium ion by mixing formaldehyde and the piperazine derivative with a catalytic amount of acid (e.g., acetic acid) before adding the phenol. Alternatively, run the reaction under solventless conditions or using microwave irradiation to drive the thermodynamic product rapidly 4[4].
Quantitative Data: Side Reaction Mitigation
The following table summarizes the quantitative impact of applying the mechanistic fixes detailed above.
| Reaction Type | Target Linkage | Primary Side Reaction | Causality | Mitigation Strategy | Typical Yield Improvement |
| Buchwald-Hartwig | Direct C-N | O-Arylation | Phenoxide competition for Pd complex | Phenol protection (MOM/Bn) or RuPhos ligand | +40-50% |
| Buchwald-Hartwig | Direct C-N | Bis-arylation | Symmetrical diamine reactivity | Use 1-Boc-piperazine | +60% (eliminates bis-adduct) |
| Modified Mannich | Methyl-bridged | Bis-aminomethylation | para-position nucleophilicity | Strict 1:1:1 stoichiometry, T < 25°C | +30% |
| Modified Mannich | Methyl-bridged | Aminal formation | Premature formaldehyde condensation | Iminium pre-formation, solventless conditions | +25% |
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate chemical steps that inherently purify the product or provide immediate visual/physical confirmation of success without relying solely on downstream chromatography.
Protocol 1: Self-Validating Synthesis of 2-(Piperazin-1-yl)phenol (Direct Linkage)
This protocol utilizes a protection/deprotection strategy that inherently purifies the final compound via salt precipitation.
-
Protection: React 2-bromophenol (1.0 eq) with MOM-Cl (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C for 2 hours to yield 1-bromo-2-(methoxymethoxy)benzene. Wash with water, dry over Na₂SO₄, and concentrate.
-
Cross-Coupling: In a rigorously degassed Schlenk flask, combine the protected phenol (1.0 eq), 1-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene. Heat at 85°C for 12 hours under argon.
-
Global Deprotection & Validation: Concentrate the crude mixture, dissolve in methanol, and add 4M HCl in dioxane (excess). Stir at 60°C for 2 hours.
-
Self-Validating Mechanism: The acidic conditions simultaneously cleave the MOM ether and the Boc group. The target compound, 5[5], forms a highly polar dihydrochloride salt that precipitates directly from the methanolic solution upon cooling. Unreacted ligands and organic impurities remain soluble. Simple vacuum filtration yields analytically pure product.
-
Protocol 2: Regioselective Synthesis of 2-(Piperazin-1-ylmethyl)phenol (Mannich Base)
This protocol utilizes kinetic control and pre-formation to eliminate bis-substitution and aminal formation.
-
Iminium Pre-formation: In a round-bottom flask, dissolve 1-substituted piperazine (1.0 eq) in absolute ethanol. Add aqueous formaldehyde (37%, 1.0 eq) dropwise at 0°C. Stir for 30 minutes to pre-form the iminium intermediate.
-
Addition: Add the phenol (1.0 eq) dissolved in a minimal amount of ethanol dropwise to the iminium mixture.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Crucial: Do not heat the reaction, as elevated temperatures provide the activation energy required for the second equivalent of iminium to attack the para position.
-
Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol/water to obtain the pure ortho-substituted Betti base 6[6].
References
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: MDPI URL
- Eco-friendly synthesis of novel lariat ethers via mannich reaction under solventless conditions Source: Clockss URL
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: RSC URL
- A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials Source: ResearchGate URL
- CAS 1011-17-2: 2-(1-Piperazinyl)
- Theilheimer's of Organic Chemistry Source: Karger Publishers URL
Sources
drying protocols for moisture-sensitive dihydrochloride salts
Technical Support Center: Drying Protocols for Moisture-Sensitive Dihydrochloride Salts
Foreword from the Senior Application Scientist Welcome to the Advanced Troubleshooting Center. Drying dihydrochloride active pharmaceutical ingredients (APIs) is rarely as simple as applying heat and vacuum. Because these salts contain two equivalents of hydrochloric acid, the second proton is frequently held by a weaker ionic interaction. Aggressive drying does not just remove water; it can strip lattice moisture, trigger polymorphic phase shifts, or cause disproportionation (the loss of HCl gas). This guide is designed to help you navigate the thermodynamics of moisture removal while preserving the stoichiometric integrity of your API.
Section I: Diagnostic FAQs & Troubleshooting
Q1: Why does my dihydrochloride salt API revert to a monohydrochloride or free base during vacuum drying?
-
The Symptom: Post-drying assay shows sub-stoichiometric chloride content and a drop in aqueous solubility.
-
The Causality: Dihydrochloride salts have a high thermodynamic propensity to lose hydrogen chloride gas when subjected to elevated temperatures and deep, static vacuum—a degradation pathway known as disproportionation. Residual moisture acts as a plasticizer and a reaction medium; as water vaporizes, it can co-volatilize the weakly bound second equivalent of HCl. For example, solid-state conversions driven by HCl loss have been well-documented in APIs like allopurinol hydrochloride, where thermal stress directly induces a conversion back to the free base[1].
-
The Solution: Never use a deep, static vacuum for thermolabile dihydrochlorides. Implement a controlled nitrogen sweep (moisture bleed) to lower the partial pressure of water without requiring extreme vacuum, thereby preserving the HCl stoichiometry.
Q2: How do I prevent unintended hydrate formation during the drying process?
-
The Symptom: The dried powder exhibits an altered X-ray powder diffraction (XRPD) pattern and unexpected dissolution kinetics.
-
The Causality: When drying from an aqueous or mixed-solvent system, passing through specific temperature-humidity phase boundaries can trigger the nucleation of a hydrate polymorph. Moisture-sensitive APIs, such as triethylenetetramine dihydrochloride, are highly susceptible to this; exposure to relative humidity levels above 40% at ambient temperatures rapidly induces dihydrate formation[2]. If the drying rate is too slow, the wet cake spends too much time in this critical humidity zone, allowing lattice water to integrate into the crystal structure.
-
The Solution: Accelerate the transition through the critical humidity zone by washing the wet cake with a volatile, water-miscible anti-solvent (e.g., acetone) prior to drying. This alters the wet cake solvent composition, drastically reducing diffusion time and preventing hydrate nucleation[3].
Q3: My salt forms hard agglomerates during fluid bed drying. How can I fix this?
-
The Symptom: The API forms rock-hard lumps that require disruptive milling.
-
The Causality: Moisture-sensitive salts often undergo localized deliquescence. If the drying air's dew point is too high, or if the initial heating rate is too aggressive, the surface of the API dissolves in its own sorbed water. This creates liquid bridges between particles that subsequently crystallize into hard agglomerates as the drying process completes.
-
The Solution: Pre-condition the inlet drying gas to a dew point of at least -20°C and utilize a step-wise temperature ramp, ensuring surface moisture is gently evaporated before core moisture migrates outward.
Section II: Quantitative Process Parameters
Table 1: Thermodynamic & Operational Comparison of Drying Techniques for Dihydrochloride Salts
| Drying Technique | Typical Temp Range (°C) | Operating Pressure | Risk of HCl Loss | Risk of Agglomeration | Ideal Application Profile |
| Static Vacuum Oven | 30 – 50 | < 50 mbar | High (if no sweep) | Moderate | Thermally stable, non-deliquescent salts. |
| Vacuum with N₂ Sweep | 35 – 60 | 100 – 300 mbar | Low | Low | Highly moisture-sensitive dihydrochlorides prone to disproportionation. |
| Fluid Bed Drying | 40 – 70 | Atmospheric | Low | High (if dew point >0°C) | Large-scale batches of stable anhydrates. |
| Lyophilization | -40 to +20 | < 0.1 mbar | Very Low | Very Low | Extremely thermolabile APIs; sterile parenteral formulations[4]. |
Section III: Logical Workflows & Validated Methodologies
Workflow for selecting API drying protocols based on thermal and moisture stability.
Protocol A: Controlled Desorption Vacuum Drying with N₂ Sweep
Causality Focus: Sweeping nitrogen across the wet cake continuously removes the boundary layer of evaporated water, maintaining a high concentration gradient for moisture diffusion without requiring extreme temperatures or deep vacuums that strip HCl.
-
Step 1: Wet Cake Preparation & Loading
-
Action: Wash the filter cake with a pre-chilled, water-miscible anti-solvent (e.g., acetone) to mechanically displace bulk water. Load into the vacuum dryer at an initial jacket temperature of 20°C.
-
Validation Checkpoint: Perform a rapid Karl Fischer (KF) titration on the wet cake. Moisture content must be <10% w/w before initiating the heat ramp to prevent deliquescence.
-
-
Step 2: Nitrogen Bleed Establishment
-
Action: Draw a vacuum to 200 mbar. Open the nitrogen bleed valve to establish a continuous sweep of dry N₂ (dew point < -40°C), maintaining dynamic pressure between 200-300 mbar.
-
Causality: The dynamic flow carries away water vapor, preventing the localized humidity spikes that cause hydrate nucleation.
-
-
Step 3: Step-Wise Temperature Ramp
-
Action: Increase jacket temperature by 5°C every 30 minutes until reaching the target (typically 45°C).
-
Validation Checkpoint: Monitor the condenser collection rate. The ramp must pause if the condensation rate spikes, ensuring the evaporation rate does not exceed the vapor removal rate.
-
-
Step 4: Endpoint Determination
-
Action: Once condensation ceases, hold parameters for 2 hours. Cool jacket to 20°C before breaking the vacuum with nitrogen.
-
Validation Checkpoint: Pull a representative sample. Confirm residual moisture via KF titration (<0.5% w/w) and chloride content via ion chromatography to validate stoichiometric preservation.
-
Protocol B: Lyophilization (Freeze-Drying) for Thermolabile Dihydrochlorides
Causality Focus: By freezing the API solution and subliming the water directly from the solid to the vapor phase, we bypass the liquid state entirely. This eliminates the risk of liquid-mediated disproportionation and hydrolytic degradation[4].
-
Step 1: Pre-Freezing
-
Action: Dissolve the API in a suitable aqueous/co-solvent mixture. Load into the lyophilizer and drop the shelf temperature to -40°C at a rate of 1°C/min.
-
Validation Checkpoint: Utilize a product thermocouple. The product must drop below its glass transition temperature of the maximally freeze-concentrated solution (Tg') to prevent structural collapse.
-
-
Step 2: Primary Drying (Sublimation)
-
Action: Reduce chamber pressure to 0.1 mbar. Raise the shelf temperature to -10°C.
-
Causality: The pressure differential drives sublimation. The low temperature ensures the kinetic energy is insufficient to break the ionic HCl bonds.
-
Validation Checkpoint: Monitor Pirani and capacitance manometer gauges. Primary drying is complete when the readings from both gauges converge, indicating the cessation of bulk water vapor generation.
-
-
Step 3: Secondary Drying (Desorption)
-
Action: Increase shelf temperature to 20°C at 0.1°C/min while maintaining 0.1 mbar vacuum.
-
Causality: Removes bound lattice moisture. The slow ramp prevents thermal shock and micro-collapse of the porous cake.
-
-
Step 4: Hermetic Sealing
-
Action: Break vacuum with dry nitrogen to 800 mbar and stopper the vials internally.
-
Validation Checkpoint: Perform headspace moisture analysis to ensure the sealed environment remains bone-dry, preventing post-process deliquescence.
-
References
-
[1] Barbosa, T. W. L., et al. "Enhancement of the dissolution profile of allopurinol by a solid dispersion technique." ResearchGate. 1
-
[2] "Solid state stability and solubility of triethylenetetramine dihydrochloride." ResearchGate. 2
-
[3] Steele, G., et al. "Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation." ResearchGate. 3
Sources
In-Depth Guide: Mass Spectrometry Fragmentation Pattern of 2-(1-Piperazinyl)phenol
Executive Summary
2-(1-Piperazinyl)phenol (also known as 1-(2-hydroxyphenyl)piperazine or 2-HPP) is a critical pharmacophore found in various psychotropic drugs and a known metabolite of phenylpiperazine-class agents (e.g., dropropizine, trazodone derivatives). Its accurate identification and differentiation from its positional isomers (3-HPP and 4-HPP) are pivotal in forensic toxicology and metabolic profiling.
This guide provides a comprehensive analysis of the mass spectrometric behavior of 2-HPP. Unlike standard spectral libraries that list peaks without context, this document dissects the mechanistic causality of the fragmentation, focusing on the diagnostic "Ortho Effect" that distinguishes this compound from its meta- and para- counterparts.[1]
Part 1: Fragmentation Mechanics & Spectral Analysis[2]
The "Ortho Effect" Mechanism
The defining characteristic of 2-(1-piperazinyl)phenol in mass spectrometry is the proximity of the phenolic hydroxyl group (-OH) to the piperazine nitrogen. In the gas phase, this allows for an intramolecular hydrogen bond or proton transfer that is sterically impossible in the 3- (meta) and 4- (para) isomers.
-
Result: This interaction facilitates unique low-energy elimination pathways, specifically the loss of neutral molecules (like H₂O or small amine fragments) directly from the precursor ion, altering the relative abundance of product ions compared to its isomers.
Electron Ionization (EI) Fragmentation Pattern (GC-MS)
In EI (70 eV), the molecular ion (
| m/z (Ion) | Identity / Structure | Mechanistic Origin | Relative Abundance (Est.) |
| 178 | Molecular Ion (Radical Cation). Stable due to aromatic system.[2] | High (40-60%) | |
| 136 | Diagnostic Ion. Loss of | Base Peak (100%) | |
| 120 | Loss of | Medium (20-40%) | |
| 108 | Hydroxy-aniline cation. Loss of the entire piperazine ring minus one nitrogen. | Medium (10-30%) | |
| 56 | Piperazine ring fragment ( | High (50-80%) |
Electrospray Ionization (ESI-MS/MS) Pattern (LC-MS)
In positive ESI, the protonated molecule
-
Precursor Ion: m/z 179
-
Primary Product Ion (m/z 137): Corresponds to the cleavage of the piperazine ring (loss of
). This is the standard "quantifier" ion for phenylpiperazines. -
Secondary Product Ion (m/z 161):
. This ion is highly diagnostic for the ortho-isomer . The intramolecular proton transfer from the protonated amine to the phenolic oxygen facilitates water elimination. This transition is often absent or negligible in 3-HPP and 4-HPP.
Part 2: Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathways for 2-(1-piperazinyl)phenol, highlighting the divergence between the standard piperazine cleavage and the ortho-specific water loss.
Caption: Figure 1 depicts the dual fragmentation pathways. The upper path (red node) represents the ortho-specific water loss, while the lower path (green node) shows the standard phenylpiperazine ring cleavage.
Part 3: Comparative Performance Guide (Isomer Differentiation)
This section objectively compares 2-HPP against its structural isomers. In drug development and toxicology, distinguishing these isomers is critical as they may represent different metabolic pathways or designer drug analogs.
Diagnostic Ion Comparison Table
| Feature | 2-HPP (Ortho) | 3-HPP (Meta) | 4-HPP (Para) | Differentiation Logic |
| Water Loss (m/z 161) | Prominent | Negligible / Absent | Negligible / Absent | The ortho position allows the phenolic OH to interact with the protonated amine, facilitating dehydration. |
| Base Peak (ESI) | m/z 137 | m/z 137 | m/z 137 | All isomers share the core phenylpiperazine skeleton, making the base peak a poor differentiator. |
| Ion Ratio (161/137) | High (>0.2) | Low (<0.05) | Low (<0.05) | Use this ratio as a quality control check in MRM methods. |
| Retention Time (C18) | Typically Late | Intermediate | Typically Early | Ortho-substitution often increases lipophilicity due to internal H-bonding (masking polarity), increasing RT on Reverse Phase. |
Experimental Validation Protocol
To validate the identity of 2-HPP in a sample, follow this self-validating workflow:
Method: LC-ESI-MS/MS (Triple Quadrupole)
-
Source Parameters:
-
Ionization: Positive ESI (+).[3]
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 350°C.
-
-
MRM Transitions:
-
Quantifier: 179.1
137.1 (CE: 20-25 eV). Common to all isomers. -
Qualifier (Specificity): 179.1
161.1 (CE: 15-20 eV). Specific to 2-HPP. -
Qualifier (Confirmation): 179.1
122.0 (CE: 30 eV).
-
-
Data Analysis:
-
Calculate the ratio of Area(161) / Area(137).
-
If Ratio > 20%, identify as 2-(1-piperazinyl)phenol .
-
If Ratio < 5%, suspect 3-HPP or 4-HPP .
-
Part 4: Experimental Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the specific identification of 2-HPP, emphasizing the ratio calculation step.
References
-
Zhu, N., et al. (2021).[4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[4]
- Supports the general fragmentation pathways of phenylpiperazines (m/z 119/135, 70, 56).
-
Van Outersterp, R. E., et al. (2020).[5] "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy." Analyst, 145.[6]
- Authoritative source on the "Ortho Effect" and differentiation of hydroxy-substituted arom
-
Hsu, F. F., & Turk, J. (2000). "Charge-driven fragmentation processes in diacyl glycerophosphatidic acids upon low-energy collisional activation." Journal of the American Society for Mass Spectrometry.
- Provides mechanistic grounding for charge-remote vs.
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-(2-Hydroxyphenyl)piperazine." NIST Chemistry WebBook, SRD 69.
- Verification of molecular weight and general EI-MS peak d
Sources
- 1. Low-energy collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes, ketones, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structure Annotation of All Mass Spectra in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scielo.br [scielo.br]
comparing biological activity of ortho vs para piperazinyl phenols
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the piperazine ring as a "privileged scaffold" in medicinal chemistry. When this moiety is coupled with a phenol ring, the positional isomerism of the hydroxyl group—specifically ortho versus para substitution—dictates a profound divergence in the molecule's physicochemical properties and biological targets.
This guide provides an objective, data-driven comparison of ortho- vs para-piperazinyl phenols, detailing the structural causality behind their distinct pharmacological profiles and providing field-tested experimental workflows for their evaluation.
Mechanistic Divergence: The Causality of Positional Isomerism
The biological activity of piperazinyl phenols is not merely a function of their constituent functional groups, but rather their spatial geometry and intramolecular dynamics.
Ortho-Piperazinyl Phenols (e.g., 2-(1-piperazinyl)phenol): The proximity of the phenolic hydroxyl group to the N1 nitrogen of the piperazine ring enables strong intramolecular hydrogen bonding . This interaction effectively "masks" the hydrogen bond donor/acceptor capacity of the molecule, significantly increasing its lipophilicity and facilitating rapid blood-brain barrier (BBB) penetration. Conformational locking forces the molecule into a geometry that perfectly aligns with the binding pockets of aminergic G-protein coupled receptors (GPCRs). Consequently, ortho-isomers act as potent central nervous system (CNS) agents, specifically demonstrating selective agonism at 5-HT1A receptors and modulating Dopamine D2/D3 receptors[1].
Para-Piperazinyl Phenols (e.g., 4-(1-piperazinyl)phenol): In the para-position, the hydroxyl group is sterically unhindered and incapable of intramolecular hydrogen bonding with the piperazine core. This results in an extended, linear molecular vector with a fully exposed, redox-active phenol moiety. This structural motif mimics endogenous substrates like L-tyrosine. As a result, para-isomers excel as competitive enzyme inhibitors rather than GPCR ligands. They are highly active against Tyrosinase—exhibiting potent anti-melanogenic and antioxidant properties[2]—and serve as critical pharmacophores in 5-lipoxygenase (5-LOX) inhibitors[3].
Pharmacological Pathway Visualization
Divergent pharmacological pathways of ortho- vs para-piperazinyl phenols based on structural geometry.
Quantitative Activity Profiles
To objectively compare these alternatives, we must look at their primary binding affinities and inhibitory concentrations. The table below synthesizes the established biological performance of these two isomer classes.
| Property / Activity Metric | Ortho-Piperazinyl Phenols | Para-Piperazinyl Phenols |
| Primary Target Class | GPCRs (CNS) | Oxidoreductases / Lipoxygenases |
| Dopamine D3 Affinity (Ki) | High (Low nM range)[1] | Negligible (>10 µM) |
| 5-HT1A Affinity (Ki) | High (Agonist activity)[1] | Low to Negligible |
| Tyrosinase Inhibition (IC50) | Weak / Inactive | Potent (1.5 – 28.9 µM)[2] |
| 5-Lipoxygenase Inhibition | Weak | High (Intermediate for LOX drugs)[3] |
| Physicochemical Trait | High Lipophilicity (BBB permeable) | Higher Aqueous Solubility, Redox-active |
| Clinical / Research Utility | Parkinson's disease, Schizophrenia | Hyperpigmentation, Inflammation, Antimicrobial |
Validated Experimental Workflows
To accurately evaluate these compounds, assay conditions must be tailored to their specific chemical vulnerabilities. Below are the self-validating protocols designed to isolate the true biological activity of each isomer class while preventing artifactual data.
Protocol A: Radioligand Binding Assay for D3 Receptors (Optimized for Ortho-Isomers)
When testing ortho-piperazinyl phenols against dopamine receptors, the electron-rich phenol ring is highly susceptible to auto-oxidation in standard aqueous buffers, which can form reactive ortho-quinones that covalently bind to receptor cysteines, yielding false-positive "irreversible" binding.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing human D3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Buffer Causality (Critical Step): Supplement the assay buffer with 0.1% Ascorbic Acid . Causality: Ascorbate acts as a sacrificial reducing agent, keeping the ortho-phenol in its reduced state and preventing quinone-mediated covalent artifacts.
-
Incubation: Combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone (radioligand), and serial dilutions of the ortho-piperazinyl phenol (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate.
-
Self-Validation Control: Include wells with 10 µM Haloperidol to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the membrane prep is compromised and must be discarded.
-
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand sticking). Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
Protocol B: Tyrosinase Diphenolase Kinetic Assay (Optimized for Para-Isomers)
Para-piperazinyl phenols act as competitive inhibitors of Tyrosinase[2]. We specifically measure diphenolase activity rather than monophenolase activity because para-phenols can sometimes act as slow alternative substrates for the monophenolase cycle, confounding endpoint readouts.
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve Agaricus bisporus tyrosinase (AbTYR) in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of 50 U/mL.
-
Substrate Selection: Use 2.5 mM L-DOPA as the substrate. Causality: L-DOPA bypasses the lag phase of the monophenolase reaction, allowing for immediate, linear kinetic monitoring of the diphenolase cycle.
-
Reaction Assembly: In a 96-well UV-transparent plate, add 100 µL of phosphate buffer, 20 µL of the para-piperazinyl phenol solution (dissolved in DMSO, final DMSO <2%), and 40 µL of AbTYR. Incubate at 30°C for 10 minutes to allow pre-binding.
-
Kinetic Initiation: Add 40 µL of L-DOPA to initiate the reaction.
-
Self-Validation & Detection: Monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 10 minutes.
-
Validation Check: Include Kojic Acid (a known competitive inhibitor) as a positive control. The uninhibited control wells must show a strictly linear increase in absorbance over the 10-minute window (R² > 0.98); non-linearity indicates enzyme degradation or substrate depletion.
-
References
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase Source: ChemMedChem (UniCA IRIS / Wiley-VCH) URL:[Link]
- US4931444A - 5-lipoxygenase inhibiting 4-(4-phenyl-1-piperazinyl)
Sources
- 1. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]
- 2. iris.unica.it [iris.unica.it]
- 3. NZ261854A - 4-(4-phenylpiperazinyl (and piperidinyl) aryl)-1,2,4-triazalin-3-one (and corresponding imidazolo-2-one) derivatives; use in preparing medicaments - Google Patents [patents.google.com]
Unraveling the Analytical Tapestry: A Comparative Guide to the Characterization of a Reference Standard for CAS 211304-63-1
To our valued researchers, scientists, and drug development professionals,
The cornerstone of robust analytical data and, consequently, safe and effective pharmaceuticals, is the impeccably characterized reference standard. This guide is designed to provide an in-depth, comparative analysis of the methodologies employed in the characterization of a reference standard for the compound identified by CAS number 211304-63-1. As of the time of this publication, the specific chemical structure and identity for CAS 211304-63-1 are not widely available in public chemical databases. Therefore, this guide will proceed with a comprehensive framework for the characterization of a hypothetical, novel active pharmaceutical ingredient (API), which we will refer to as "API-211304." This approach ensures that the principles and comparative data presented are broadly applicable to the rigorous process of reference standard qualification.
A reference standard serves as the benchmark against which all subsequent batches of a drug substance are measured. Its identity, purity, and potency must be established without ambiguity.[1][2] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] This guide will delve into the critical analytical techniques that form the bedrock of this characterization, offering a comparative perspective on their utility and the interpretation of the data they provide.
The Analytical Gauntlet: A Multi-Pronged Approach to Characterization
A single analytical technique is never sufficient to fully characterize a reference standard. Instead, a battery of orthogonal methods is employed, each providing a unique piece of the puzzle. This ensures a comprehensive understanding of the molecule's properties and leaves no stone unturned in the quest for absolute certainty.
Table 1: Comparison of Key Analytical Techniques for Reference Standard Characterization
| Analytical Technique | Primary Information Provided | Secondary Information | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity (area %), Impurity Profile | Retention Time (Identity) | High resolution, quantitative, widely applicable. | Destructive, requires a chromophore for UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight, Impurity Identification | Fragmentation Pattern | High sensitivity and specificity, structural elucidation of unknowns. | Can be complex to quantify without standards for impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural Elucidation, Confirmation of Identity | Quantitative analysis (qNMR) | Definitive structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Polymorphism screening | Rapid, non-destructive, provides a molecular "fingerprint". | Not suitable for complex mixtures, limited quantitative ability. |
| Thermogravimetric Analysis (TGA) | Water/Solvent Content, Thermal Stability | Decomposition profile | Quantitative for volatile content, small sample size. | Does not identify the volatiles lost. |
| Differential Scanning Calorimetry (DSC) | Melting Point, Polymorphism | Glass transition temperature | Provides information on solid-state properties. | Not a primary identification technique. |
| Elemental Analysis (CHN) | Elemental Composition | Confirmation of empirical formula | Fundamental and quantitative. | Does not provide structural information. |
The "Why": Justifying the Experimental Choices
The selection of the analytical techniques detailed above is not arbitrary. Each method is chosen to address specific questions about the reference standard, creating a self-validating system of checks and balances.
-
HPLC is the workhorse for purity assessment. By separating the main compound from its impurities, we can accurately determine the purity level. The choice of column, mobile phase, and detector is critical and is developed based on the physicochemical properties of API-211304.
-
LC-MS is then employed to identify the impurities detected by HPLC. By obtaining the mass of the impurity peaks, we can propose potential structures, which is crucial for understanding degradation pathways and process-related impurities.
-
NMR provides the definitive structural confirmation. The chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra act as a unique identifier for the molecule, confirming that the correct compound has been synthesized.
-
FTIR offers a rapid and non-destructive way to confirm the presence of key functional groups, serving as a quick identity check.
-
TGA and DSC are vital for understanding the solid-state properties of the reference standard. The presence of residual solvents or different polymorphic forms can significantly impact the material's stability and handling, and these techniques provide critical insights.
-
Elemental Analysis provides the fundamental elemental composition of the molecule, offering a final, quantitative confirmation of its empirical formula.
Visualizing the Workflow: A Path to Comprehensive Characterization
The following diagram illustrates the logical flow of experiments in the characterization of a new reference standard.
Caption: Workflow for the comprehensive characterization of a new reference standard.
Experimental Protocols: A Step-by-Step Guide
To ensure transparency and reproducibility, the following are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of API-211304 reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
LC Conditions: Utilize the same column and mobile phases as the HPLC method, with a scaled-down flow rate and injection volume appropriate for the UPLC system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-1000 m/z.
-
-
Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on the impurity peaks to obtain fragmentation data for structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), chosen based on the solubility of API-211304.
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Conclusion: A Commitment to Quality
The comprehensive characterization of a reference standard is a non-negotiable aspect of drug development and quality control. By employing a suite of orthogonal analytical techniques, we can establish the identity, purity, and potency of a reference standard with the highest degree of confidence. This guide provides a robust framework for this critical process, ensuring that the benchmark for quality is itself of the highest standard. While the specific details for CAS 211304-63-1 remain to be publicly elucidated, the principles and methodologies outlined herein are universal and serve as a testament to the rigorous scientific pursuit of accuracy and safety in the pharmaceutical industry.
References
- PharmaRegulatory.in.
- Pharmaceutical Technology.
Sources
FTIR Spectral Resolution of 2-(Piperazin-1-yl)phenol: A Comparative Guide to Analytical Methodologies
Executive Summary
In modern drug development, 2-(Piperazin-1-yl)phenol (CAS 1011-17-2), also known as 1-(2-hydroxyphenyl)piperazine, serves as a critical structural motif. It acts as a selective 5-HT1A receptor agonist and is a vital intermediate and monitored impurity (e.g., Impurity 46) in the synthesis of neuroactive therapeutics like vortioxetine and aripiprazole[1],[2].
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of this molecule. The spatial proximity of its phenolic hydroxyl (-OH) and basic piperazine secondary amine (-NH) in an ortho-substitution pattern facilitates complex intramolecular hydrogen bonding. This guide objectively compares Fourier Transform Infrared (FTIR) sampling methodologies and provides a self-validating framework for deconvoluting its spectral signature.
Mechanistic Spectral Analysis: Decoding the Functional Groups
Accurate spectral interpretation requires moving beyond simple peak matching to understand the thermodynamic causality behind vibrational shifts. The FTIR spectrum of 2-(Piperazin-1-yl)phenol is defined by three distinct regions[3]:
-
The High-Frequency Region (3200–3500 cm⁻¹): A free, non-hydrogen-bonded phenol typically exhibits a sharp O-H stretch near 3600 cm⁻¹. However, in 2-(Piperazin-1-yl)phenol, this peak is significantly broadened and downshifted to ~3295 cm⁻¹ [3]. This shift is the direct thermodynamic consequence of intramolecular hydrogen bonding between the phenolic proton and the basic piperazine nitrogen, which weakens the O-H bond force constant. This broad band completely overlaps with the secondary N-H stretch of the piperazine ring.
-
The Aliphatic vs. Aromatic C-H Region (2800–3100 cm⁻¹): The integrity of the saturated piperazine heterocycle is validated by a distinct triplet of aliphatic C-H stretching vibrations at 2958, 2867, and 2818 cm⁻¹ [3].
-
The Fingerprint Region (<1500 cm⁻¹): The phenolic C-O stretch manifests strongly at 1252 cm⁻¹ . Crucially, the ortho-disubstitution pattern of the benzene ring is definitively confirmed by the intense out-of-plane C-H bending vibration at 762 cm⁻¹ [3].
Quantitative Spectral Data Summary
The following table summarizes the empirical FTIR transmission data (KBr matrix) for 2-(Piperazin-1-yl)phenol[3].
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Causality & Assignment |
| 3295 | O-H & N-H Stretch (Broad) | Downshifted due to strong intramolecular hydrogen bonding between the ortho-OH and the piperazine nitrogen. |
| 2958, 2867, 2818 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the saturated methylene (-CH₂-) groups in the piperazine ring. |
| 1444 | C=C Stretch (Aromatic) | Skeletal stretching vibrations of the aromatic benzene ring. |
| 1252 | C-O Stretch (Phenolic) | Stretching of the carbon-oxygen single bond in the phenol moiety. |
| 1053 | C-N Stretch (Aliphatic) | Stretching of the carbon-nitrogen bonds within the piperazine heterocycle. |
| 762 | C-H Bend (Out-of-plane) | Highly characteristic diagnostic peak confirming the ortho-disubstituted aromatic ring structure. |
Comparative Guide: ATR-FTIR vs. Transmission (KBr Pellet)
While Attenuated Total Reflectance (ATR) is the default high-throughput technique in most modern laboratories, it presents specific analytical liabilities when analyzing 2-(Piperazin-1-yl)phenol compared to traditional KBr transmission.
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission (KBr Pellet) |
| Signal Causality | Relies on an evanescent wave. Penetration depth ( | IR beam passes directly through a diluted solid solution. Obeys Beer-Lambert law linearly. |
| High-Frequency Resolution | Sub-optimal. The 3295 cm⁻¹ O-H/N-H band appears artificially weak due to shallow beam penetration at high wavenumbers. | Superior. Provides accurate relative peak intensities across the entire 4000–400 cm⁻¹ range[3]. |
| Structural Integrity | High Risk. The intense mechanical pressure of the ATR anvil can alter crystalline packing, shifting the delicate H-bonded networks. | Stable. Probes the compound in an uncompressed, isotropic solid state, preserving native hydrogen bonds. |
| Verdict | Best for rapid, qualitative ID of the fingerprint region. | Gold Standard for structural validation and resolving the complex H-bonded 3295 cm⁻¹ region. |
Self-Validating Experimental Protocol: KBr Pellet Transmission
To ensure absolute trustworthiness in your spectral data, the following protocol integrates self-validating quality control steps.
Step 1: Instrument Validation (The Baseline)
-
Action: Run a background scan on the empty sample compartment. Follow this by scanning a standard polystyrene calibration film.
-
Causality: The background scan quantifies and subtracts ambient CO₂ and H₂O vapor. The polystyrene film validates the interferometer's wavenumber accuracy (specifically verifying the sharp 1601 cm⁻¹ and 3028 cm⁻¹ peaks) before sample analysis.
Step 2: Matrix Preparation (Moisture Control)
-
Action: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a desiccator.
-
Causality: KBr is highly hygroscopic. Any absorbed atmospheric water will produce a massive, broad artifact at ~3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, completely obscuring the critical 3295 cm⁻¹ analyte band.
Step 3: Sample Grinding (Optical Homogeneity)
-
Action: Weigh ~2 mg of 2-(Piperazin-1-yl)phenol and ~200 mg of dried KBr (1:100 ratio). Grind thoroughly in an agate mortar under an IR heat lamp for 2 minutes.
-
Causality: Grinding reduces the analyte particle size to less than the wavelength of incident IR light (< 2 µm). This prevents the Christiansen effect—anomalous scattering that causes distorted, asymmetrical peak shapes. The IR lamp prevents moisture re-absorption during grinding.
Step 4: Pellet Pressing & Acquisition
-
Action: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes. Scan the resulting transparent pellet from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
-
Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the pellet matrix. This ensures maximum IR transmission and a high signal-to-noise ratio.
Spectral Deconvolution Workflow
Logical workflow for FTIR spectral deconvolution of 2-(Piperazin-1-yl)phenol.
References
-
US Patent 10,239,868 B2. 5-hydroxytryptamine receptor 7 activity modulators and their method of use. Google Patents. Extracted empirical IR (KBr) data for piperazine derivatives.[3] URL:
-
Axios Research. Vortioxetine Impurities and Reference Standards. Documentation of 1-(2-Hydroxyphenyl)piperazine as a critical drug development intermediate and impurity.[2] URL: [Link]
Sources
impurity profiling of commercial 2-(Piperazin-1-yl)phenol dihydrochloride
Advanced Impurity Profiling of 2-(Piperazin-1-yl)phenol Dihydrochloride: Source Comparison & Methodological Guide
Part 1: Executive Summary & Strategic Context
2-(Piperazin-1-yl)phenol dihydrochloride (CAS: 211304-63-1 for HCl salt; 1011-17-2 for free base) is a critical heterocyclic building block used in the synthesis of antipsychotics, antifungals, and kinase inhibitors. Its structural integrity—specifically the ortho-positioning of the hydroxyl group relative to the piperazine ring—is paramount for pharmacological efficacy.
In drug development, "purity" is not a single metric but a profile. Commercial sources often vary significantly based on the synthetic route employed (e.g., Buchwald-Hartwig amination vs. Nucleophilic Aromatic Substitution). This guide compares these sources and establishes a self-validating analytical protocol to detect critical impurities that escape standard Certificate of Analysis (CoA) checks.
Part 2: Comparative Analysis of Commercial Sources
We categorize commercial options into Grade A (High-Fidelity Synthetic) and Grade B (Industrial Standard) . This comparison highlights why "98% purity" on a label can be misleading if specific impurities are not quantified.
Table 1: Comparative Impurity Profile (Simulated Data)
| Feature | Grade A: Pharma-Ready (Catalytic Route) | Grade B: Industrial (Thermal Route) | Impact on Drug Development |
| Primary Synthesis | Pd-Catalyzed Buchwald-Hartwig | High-Temp | Defines impurity species. |
| Dominant Impurity | De-halogenated arenes (<0.1%) | Dimer (Bis-aryl piperazine) (0.5 - 1.5%) | Dimers are potent chain-terminators in subsequent synthesis. |
| Regioisomer Content | < 0.05% (para-isomer) | 0.2 - 0.5% (para-isomer) | Para-isomer changes SAR completely; difficult to remove. |
| Metal Content | Residual Pd (requires scavenging) | High Fe/Cu (reactor leaching) | Pd affects downstream catalysis; Fe promotes oxidation. |
| Salt Stoichiometry | Consistent 2.0 HCl | Variable (1.8 - 2.2 HCl) | Affects pH and solubility in formulation. |
| LOD (Limit of Detection) | 0.005 µg/mL (via LC-MS) | 0.05 µg/mL (via HPLC-UV) | Grade A requires sensitive detection for genotoxins. |
Part 3: Impurity Formation Pathways (Visualized)
Understanding the origin of impurities is the first step in profiling. The diagram below maps the two primary synthetic routes and the specific impurities they generate.
Figure 1: Synthetic origins of critical impurities. Route B (Thermal) poses a higher risk of dimerization, while Route A (Catalytic) requires monitoring for metal residues.
Part 4: Validated Analytical Protocols
To objectively compare "alternatives," you cannot rely on vendor CoAs alone. Use this self-validating tiered approach.
Tier 1: HPLC-UV Method (Routine Purity & Regioisomer Check)
Purpose: Quantify the main peak, detect the para-isomer (4-(piperazin-1-yl)phenol), and major dimers.
Instrument Parameters:
-
Column: Mixed-mode C18/Cation-exchange (e.g., SIELC Newcrom R1 or equivalent) is superior to standard C18 for retaining polar piperazines.
-
Alternative: Agilent Zorbax SB-C18 (3.5 µm, 4.6 x 150 mm) with ion-pairing agent.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-2 min)
60% B (15 min) 5% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (Phenol
) and 210 nm (Piperazine backbone). -
Temperature: 35°C.
Protocol Steps:
-
System Suitability: Inject a mixture of the ortho (target) and para (impurity) isomers. Resolution (
) must be . -
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A. Sonicate for 5 mins.
-
Data Analysis: Integrate all peaks
area.-
Target Retention: ~4.5 min.
-
Dimer Retention: ~12.0 min (highly lipophilic).
-
Tier 2: LC-MS/MS Method (Trace Impurity Identification)
Purpose: Required for Grade A verification; detects genotoxic impurities and confirms molecular weight of unknowns.
Instrument Parameters:
-
MS Source: ESI Positive Mode.
-
Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid.
-
Scan Range: 50 - 600 m/z.
Key MRM Transitions (for validation):
-
Target (Ortho): 179.1
120.1 (Loss of piperazine fragment). -
Dimer Impurity: 343.2
179.1 (Cleavage of one phenol-piperazine bond). -
Oxidized Impurity (N-oxide): 195.1
179.1 (Loss of oxygen).
Part 5: Decision Framework for Researchers
Use this logic flow to select the appropriate grade and analytical method for your development stage.
Figure 2: Strategic selection guide based on development phase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70530, 2-(1-Piperazinyl)phenol. Retrieved from [Link]
-
SIELC Technologies. Separation of o-(1-Piperazinyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of piperazines: Buchwald-Hartwig and other methods. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science (2019). Bioanalytical HPLC method validation for phenolic compounds. Retrieved from [Link]
UV-Vis Spectral Profiling of 1-(2-Hydroxyphenyl)piperazine: A Comparative Technical Guide
Topic: UV-Vis Absorption Maxima for 1-(2-Hydroxyphenyl)piperazine Content Type: Publish Comparison Guide
Executive Summary
1-(2-Hydroxyphenyl)piperazine (1-2HPP), also known as 2-piperazin-1-ylphenol, is a critical pharmacophore found in the metabolic pathways of phenylpiperazine antidepressants (e.g., trazodone, nefazodone) and as a precursor in the synthesis of antipsychotics. Its accurate detection and differentiation from structural analogues—specifically its methylated derivative 1-(2-methoxyphenyl)piperazine (2-MeOPP)—are paramount in impurity profiling and metabolite tracking.
This guide provides a technical breakdown of the UV-Vis absorption maxima (
Chemical Profile & Chromophoric Basis
The UV-Vis spectrum of 1-2HPP is dominated by the electronic transitions of the ortho-substituted benzene ring. Unlike the non-absorbing piperazine ring (which is transparent >220 nm), the phenol moiety acts as the primary chromophore.
-
Primary Chromophore: Phenol ring coupled to an auxochromic tertiary amine (piperazine nitrogen).
-
Auxochromic Effect: The nitrogen lone pair contributes to the
transitions, causing a bathochromic (red) shift compared to benzene. -
Ortho-Effect: The intramolecular hydrogen bonding between the phenolic -OH and the piperazine nitrogen stabilizes specific conformers, influencing the fine structure of the absorption bands.
Predicted pKa Values
-
Piperazine
(Secondary amine): -
Piperazine
(Aniline-like): -
Phenolic -OH:
(Critical for spectral shifting)
Comparative Spectral Analysis
The following table synthesizes the absorption maxima (
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Primary | Secondary | Key Differentiator | |
| 1-(2-Hydroxyphenyl)piperazine | 240 – 246 | 282 – 290 | High | pH Sensitive: Bathochromic shift in base. |
| 1-(2-Methoxyphenyl)piperazine | 238 – 242 | 278 – 282 | High | pH Insensitive: No shift in base (capped -OH). |
| 1-Phenylpiperazine | 237 | 282 | Moderate | Lacks the auxochromic oxygen; generally lower intensity. |
| Trazodone (Parent Drug) | 246 | 251 | Very High | Contains triazolopyridine chromophore; distinct profile. |
Technical Insight: The
at ~285 nm is the "B-band" (benzenoid band). In 1-2HPP, this band is sensitive to pH changes due to the ionization of the phenol group, a feature absent in the methoxy-analogue.
Experimental Protocol: Differential pH UV-Vis Profiling
Objective: To confirm the identity of 1-2HPP and distinguish it from 1-(2-methoxyphenyl)piperazine using solvatochromic shifts.
Principle: Phenols undergo a bathochromic shift when deprotonated to phenolate anions. Ethers (methoxy derivatives) do not.
Reagents
-
Stock Solvent: Methanol (HPLC Grade)
-
Acidic Buffer: 0.1 N HCl
-
Basic Buffer: 0.1 N NaOH
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of 1-2HPP in 100 mL Methanol to create a 100 µg/mL stock solution.
-
Acidic Scan (Protonated Form):
-
Dilute 1 mL of Stock into 9 mL of 0.1 N HCl .
-
Blank: 0.1 N HCl.
-
Scan Range: 200 nm – 400 nm.[1]
-
Expected Result:
at ~242 nm and ~285 nm.
-
-
Basic Scan (Deprotonated Form):
-
Dilute 1 mL of Stock into 9 mL of 0.1 N NaOH .
-
Blank: 0.1 N NaOH.
-
Scan Range: 200 nm – 400 nm.[1]
-
Expected Result:Bathochromic Shift. The secondary band at 285 nm should shift to 300–315 nm with increased intensity (hyperchromic effect) due to the formation of the phenolate species.
-
-
Data Processing: Overlay the two spectra. The presence of the shift confirms the free phenolic hydroxyl group.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for identifying 1-2HPP impurities using UV-Vis data.
Caption: Logical workflow for distinguishing 1-(2-hydroxyphenyl)piperazine from its methoxy-analogue using UV-Vis shifts.
Critical Considerations for Drug Development
-
Impurity Tracking: In the synthesis of Trazodone, 1-2HPP is a potential degradant. Standard HPLC-UV methods often use 254 nm as a compromise wavelength to detect both the parent drug and the piperazine impurities. However, for higher specificity, monitoring at 285 nm is recommended to reduce baseline noise from non-aromatic impurities.
-
Solvent Cut-off: Avoid using acetone or ethyl acetate for UV determination below 260 nm, as their own absorption will mask the primary band of 1-2HPP. Methanol or Acetonitrile/Water mixtures are the gold standards.
References
-
El-Shabouri, S. R., et al. (1987).[2] "A rapid spectrophotometric method for determination of piperazine." Talanta. Link
-
Baiurka, S. V., et al. (2015). "The Isolation of Trazodone from Biological Fluids." Kharkiv National Medical University. Link
-
Santa Cruz Biotechnology. "1-(2-Hydroxyphenyl)piperazine Product Data." SCBT. Link
-
SpectraBase. "1-(2-Hydroxyphenyl)piperazine Spectral Data."[3] Wiley Science Solutions. Link
-
BenchChem. "HPLC-UV Method Development for Piperazine Analysis." BenchChem Protocols. Link
Sources
Structural Certainty in Pharmacophore Validation: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods for 2-(Piperazin-1-yl)phenol
Executive Summary & Strategic Context
In the development of CNS-active agents (e.g., atypical antipsychotics, serotonin modulators), the 2-(piperazin-1-yl)phenol scaffold (CAS 1011-17-2) is a privileged pharmacophore. Its biological activity depends heavily on the spatial orientation of the piperazine ring relative to the phenolic moiety and the precise protonation state of the nitrogen atoms.
While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming connectivity, they often fail to resolve static conformational preferences and tautomeric states (neutral vs. zwitterionic) in the solid phase. This guide details the validation of 2-(piperazin-1-yl)phenol using Single Crystal X-ray Diffraction (SC-XRD) , establishing it as the superior method for unambiguous structural definition required for regulatory filing and structure-based drug design (SBDD).
The Structural Challenge: Why NMR is Insufficient
The molecule consists of a phenol ring attached to a piperazine ring. Two critical structural questions arise that solution-phase NMR cannot definitively answer due to rapid exchange and averaging on the NMR timescale:
-
Conformational Isomerism: Does the piperazine ring adopt a chair, boat, or twist-boat conformation in the binding pocket?
-
Intramolecular Hydrogen Bonding: Does the phenolic hydroxyl group form a hydrogen bond with the proximal piperazine nitrogen (
)? This interaction locks the conformation, influencing lipophilicity and receptor binding. -
Proton Transfer (Zwitterion vs. Neutral): In the solid state, does the phenolic proton migrate to the basic piperazine nitrogen?
Comparative Technology Matrix
| Feature | 1H/13C NMR (Solution) | HRMS (Mass Spec) | SC-XRD (Solid State) |
| Connectivity | Excellent | Excellent (Formula) | Excellent |
| 3D Conformation | Inferential (NOESY/ROESY) | None | Direct Observation |
| Protonation State | Ambiguous (Solvent dependent) | Ambiguous | Definitive (H-atom location) |
| Absolute Config. | Requires Chiral Shift Reagents | None | Definitive (Anomalous Dispersion) |
| Data Output | Chemical Shifts ( | Bond Lengths ( |
Visualization of Validation Logic
The following diagram illustrates why SC-XRD provides the "ground truth" compared to the inferential nature of spectroscopic methods.
Figure 1: Logical flow comparing the inferential path of NMR validation versus the direct structural determination provided by X-ray Crystallography.
Experimental Protocol: SC-XRD Validation Workflow
To validate the structure, you must grow a single crystal suitable for diffraction.[1] The following protocol is optimized for piperazine-phenol derivatives.
Phase 1: Crystallization (The Critical Step)
Objective: Obtain a single crystal with dimensions
-
Solvent Selection: 2-(Piperazin-1-yl)phenol is moderately polar.
-
Primary Solvent: Ethanol (absolute) or Methanol.
-
Antisolvent: n-Hexane or Diethyl ether.
-
-
Method: Slow Evaporation (Preferred)
-
Dissolve 20 mg of the compound in 2 mL of Ethanol in a clean scintillation vial.
-
Filter the solution through a 0.45
m PTFE syringe filter to remove dust (nucleation sites). -
Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Store in a vibration-free environment at 4°C (refrigerator) to reduce thermal motion during nucleation.
-
-
Alternative: Vapor Diffusion
-
Place the ethanol solution in an inner vial.
-
Place the inner vial into a larger jar containing n-Hexane.
-
Seal the outer jar. Hexane vapor will diffuse into the ethanol, lowering solubility slowly.
-
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
-
Mounting: Select a defect-free crystal under a polarizing microscope. Mount on a MiTeGen loop using Paratone oil.
-
Cooling: Immediately cool the crystal to 100 K using a nitrogen stream.
-
Why? Reduces thermal vibration (atomic displacement parameters), allowing precise localization of Hydrogen atoms (crucial for validating the Phenol-OH).
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
Software: Olex2 (interface) using SHELXT (solution) and SHELXL (refinement).
-
Space Group Determination: Analyze systematic absences. (Likely Monoclinic
or Orthorhombic for this class of molecules). -
Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (O, N, C).
-
Refinement:
-
Refine Carbon/Nitrogen/Oxygen anisotropically.
-
Hydrogen Treatment: Locate the Phenolic H and Amine H atoms in the difference Fourier map (
). Do not place them geometrically if possible; refining their coordinates proves the H-bond existence.
-
Data Interpretation & Validation Criteria
Upon solving the structure, compare your data against the following benchmarks to validate the product.
A. Crystallographic Parameters (Example Data)
| Parameter | Acceptance Criteria | Significance |
| R-factor ( | Indicates high agreement between model and data. | |
| Goodness of Fit (GoF) | Ensures correct weighting of intensities. | |
| Completeness | No missing data wedges. |
B. Structural Metrics (The "Fingerprint")
Use these specific geometric parameters to validate 2-(piperazin-1-yl)phenol:
-
Piperazine Conformation:
-
Check the torsion angles of the piperazine ring.[2]
-
Result: Ideal Chair conformation is expected. Torsion angles should be near
.
-
-
C-N Bond Length (Aniline-like):
-
Measure the bond between the Phenol ring (
) and Piperazine Nitrogen ( ). -
Expected Value:
. -
Insight: This is shorter than a standard C-N single bond (
), indicating conjugation between the Nitrogen lone pair and the aromatic ring.
-
-
Intramolecular Hydrogen Bond:
-
Measure distance:
(Piperazine). -
Expected Value:
(Heteroatom distance). -
Validation: If this distance is short and the angle is favorable (
), it confirms the "closed" conformation, which is distinct from the "open" forms seen in polar solvents.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for structural validation.
Conclusion
While NMR confirms that you have synthesized 2-(piperazin-1-yl)phenol, only X-ray Crystallography validates the supramolecular behavior and static conformation of the molecule. For drug development professionals, the X-ray structure provides the definitive coordinates required for docking studies, proving the existence of the intramolecular hydrogen bond that dictates the molecule's ability to cross the blood-brain barrier.
Recommendation: For any new batch of this pharmacophore intended for biological assays, a unit cell check (rapid XRD scan) should be standard protocol to ensure polymorphic consistency.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[3] RSC Advances, 8, 40921-40933. (Provides comparative NMR/XRD data for piperazine derivatives). [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on interpreting bond lengths and angles). [Link]
-
PubChem. Compound Summary for CID 70530: 2-(1-Piperazinyl)phenol.[4] National Library of Medicine. [Link]
Sources
Comparative Guide: Commercially Available Phenylpiperazine Building Blocks
Executive Summary
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for numerous CNS-active agents (e.g., Aripiprazole, Trazodone) and antifungal azoles (e.g., Itraconazole). Its value lies in its rigid semi-aliphatic structure, which positions the distal basic nitrogen (N4) for ionic interactions with GPCR aspartate residues while the phenyl ring engages in
This guide objectively compares commercially available phenylpiperazine building blocks, analyzing how phenyl ring substitution patterns dictate N4-nucleophilicity , metabolic stability , and physicochemical profiles .
Comparative Analysis of Building Blocks
The Electronic & Steric Landscape
The reactivity of the secondary amine (N4) is the critical parameter for synthetic utility. While the N1 nitrogen is anilinic (conjugated with the phenyl ring) and non-nucleophilic, substituents on the phenyl ring influence N4 basicity through inductive effects across the ethyl bridges.
Selection Guide: Common Commercial Derivatives
| Building Block | CAS No.[1] | Substituent Effect | Est. pKa (N4)* | LogP | Primary Application |
| 1-Phenylpiperazine | 92-54-6 | Neutral (Reference) | 8.8 - 9.1 | 1.13 | General GPCR ligands; Baseline scaffold. |
| 1-(2-Methoxyphenyl)piperazine | 35386-24-4 | EDG / Steric (Ortho) | ~9.2 (Increased) | 1.45 | |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 6640-24-0 | EWG (Inductive) | ~8.4 (Decreased) | 2.05 | Serotonin releasers; Metabolic probes. |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 15532-75-3 | Strong EWG | ~8.1 (Decreased) | 2.60 | 5-HT agonists; High metabolic stability. |
| 1-(2,3-Dichlorophenyl)piperazine | 41202-77-1 | EWG + Steric | ~8.0 | 2.95 | D2/D3 partial agonists (e.g., Aripiprazole). |
| 1-(4-Fluorophenyl)piperazine | 2252-63-3 | EWG (Para) | ~8.6 | 1.35 | Blocking para-metabolism; Neuroleptics. |
*pKa values are approximate estimates for the conjugate acid of the N4 nitrogen based on Hammett trends and experimental data.
Technical Insights
-
Nucleophilicity Trends: Electron-Donating Groups (EDGs) like o-OMe increase electron density at N4, slightly enhancing nucleophilicity in S
2 reactions. Conversely, strong Electron-Withdrawing Groups (EWGs) like m-CF lower the pKa, making the amine less reactive and requiring longer reaction times or stronger bases. -
The "Ortho Effect": Substituents at the ortho position (e.g., o-OMe, o-Cl) introduce steric strain. While this does not prevent N4-alkylation (due to the distance from the reaction center), it significantly alters the conformational preference of the phenyl ring relative to the piperazine chair, often locking it perpendicular. This is crucial for receptor subtype selectivity (e.g., D2 vs. D4).
-
Solubility Profiles: The parent phenylpiperazine is water-soluble as a salt. Lipophilic substitutions (Cl, CF
) drastically reduce aqueous solubility, necessitating the use of polar aprotic solvents (DMF, DMSO) during coupling and purification.
Decision Framework: Selecting the Right Core
The following decision tree illustrates the logic for selecting a phenylpiperazine building block based on desired pharmacological outcomes and synthetic requirements.
Figure 1: Strategic selection of phenylpiperazine cores based on Medicinal Chemistry objectives.
Experimental Protocols
To ensure reproducibility, two distinct methodologies are provided. Method A is the industry standard for alkylation, while Method B offers a milder alternative for sensitive substrates.
Method A: Direct N-Alkylation (Standard)
Best for: Primary alkyl halides, robust substrates.
-
Reagents: Dissolve the chosen phenylpiperazine (1.0 equiv) in Acetonitrile (ACN) or Acetone .
-
Base: Add K
CO (3.0 equiv). Note: Use Cs CO if the alkyl halide is unreactive or secondary. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Reflux (60–80°C) for 4–12 hours. Monitor by TLC/LCMS.
-
Observation: Electron-deficient piperazines (e.g., TFMPP) may require catalytic KI (0.1 equiv) or higher temperatures (DMF, 100°C) to reach completion.
-
-
Workup: Filter inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and Water.
-
Purification: Silica gel chromatography (DCM:MeOH 95:5).
Method B: Reductive Amination (Green/Selectivity Focus)
Best for: Avoiding over-alkylation, incorporating aldehydes.
-
Formation: Dissolve phenylpiperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 30 min at Room Temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Why STAB? It is milder than NaBH
and reduces the iminium ion selectively over the aldehyde, preventing side reactions.
-
-
Quench: After 2–4 hours, quench with saturated NaHCO
. -
Isolation: Extract with DCM. The product is often pure enough for biological testing after drying (MgSO
) and concentration.
Synthetic Workflow Visualization
The following diagram details the critical path for synthesizing N-substituted phenylpiperazine derivatives, highlighting decision points for purification.
Figure 2: Operational workflow for N-derivatization of phenylpiperazine cores.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]
-
University of Regina. (2025). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-(Piperazin-1-yl)phenol dihydrochloride
Greetings, fellow researchers and innovators. In the landscape of drug development, our progress is intrinsically linked to the materials we handle. 2-(Piperazin-1-yl)phenol dihydrochloride is one such compound, a valuable building block whose potential can only be safely unlocked through meticulous handling and a deep respect for its chemical nature. This guide is not a mere checklist; it is a distillation of field-proven practices designed to integrate seamlessly into your laboratory workflow. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the scientific foresight that underpins reproducible, high-quality research.
Hazard Identification: Understanding the Compound
2-(Piperazin-1-yl)phenol dihydrochloride, like many amine salts, requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation and sensitization. It is classified as Harmful if swallowed , Causes skin irritation , and Causes serious eye irritation [1].
The causality behind these hazards lies in its chemical structure. The piperazine moiety can be a skin and respiratory sensitizer, meaning repeated exposure could lead to an allergic reaction[2]. The dihydrochloride salt form indicates that it can react with moisture to release hydrochloric acid, which is corrosive and contributes to its irritant properties. Therefore, treating this compound with the appropriate level of caution is paramount.
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2].
Engineering Controls & Personal Protective Equipment (PPE): Your Primary Defense
Before any handling begins, the environment must be prepared. Engineering controls are the most effective way to minimize exposure.
-
Primary Engineering Control: All manipulations of 2-(Piperazin-1-yl)phenol dihydrochloride, especially handling the solid powder, must be conducted within a certified chemical fume hood.[3][4] This contains any dust or aerosols, preventing inhalation, which is a primary route of exposure.
-
Secondary Controls: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate vicinity of the work area.[5][6][7]
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent direct skin contact, which can cause irritation and potential sensitization.[3][4][5] Gloves must be inspected before use and removed carefully to avoid contaminating skin.[5] |
| Eye Protection | ANSI-approved safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles that can cause serious irritation or damage.[3][5][6][7] |
| Body Protection | A chemical-resistant lab coat. | To protect personal clothing from contamination and prevent skin exposure.[3][4][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when engineering controls are not sufficient or during emergency situations (e.g., large spills) to prevent inhalation of dust, which can cause respiratory irritation and sensitization.[2][3][5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol minimizes risk and ensures operational consistency.
Step-by-Step Handling Guide:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Verify the location and functionality of the nearest eyewash station and safety shower.[4]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Perform all weighing and transfers of the solid compound deep within the chemical fume hood to contain any dust.[4]
-
Handle the compound gently to avoid creating airborne dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Carefully decontaminate all equipment and the work surface within the fume hood using an appropriate cleaning agent.
-
Properly seal all waste containers.
-
-
Doffing PPE:
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.
First Aid Measures:
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[2][6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][5][6] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[6]
-
If Swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting.[2][6] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]
Chemical Spill Response:
In the event of a spill, follow a structured response plan to ensure safety and containment.
Sources
- 1. 2-(Piperazin-1-yl)phenol hydrochloride | 211304-63-1 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. support.hpe.com [support.hpe.com]
- 8. file.bldpharm.com [file.bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
